Paniculoside I
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGPCRWQCUQBR-HLTNFVLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidating the Molecular Architecture of Paniculoside I: A Technical Guide to NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
The structural determination of novel natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework of complex organic molecules. This technical guide provides a comprehensive overview of the principles and methodologies applied in the structure elucidation of Paniculoside I, a notable iridoid glucoside, using advanced NMR techniques. While the complete experimental dataset from the primary literature is not publicly accessible, this guide outlines the standard procedures and interpretive logic employed in such analyses.
The definitive structural analysis of this compound was reported in the journal Phytochemistry in 2021 by Xu et al. This research detailed the isolation and characterization of 26 new iridoid glucosides, including this compound, from Pseudocaryopteris paniculata. The structure was primarily determined through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional NMR spectroscopy.
The General Experimental Protocol
The elucidation of a natural product's structure via NMR spectroscopy follows a standardized yet highly detailed workflow. This process begins with the isolation and purification of the compound, followed by a systematic series of NMR experiments.
Sample Preparation
For a typical NMR analysis of a compound like this compound, a pure sample (generally 1-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d4, chloroform-d, or DMSO-d6). The choice of solvent is critical as it must dissolve the analyte without interfering with the proton signals of the compound. A standard internal reference, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.
NMR Instrumentation and Data Acquisition
A high-field NMR spectrometer (typically 400 MHz or higher) is employed to acquire a suite of spectra. Standard experiments include:
-
1D NMR:
-
¹H NMR (Proton NMR) to identify the number and types of protons and their immediate electronic environment.
-
¹³C NMR (Carbon-13 NMR) and DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close spatial proximity, which is essential for determining stereochemistry and relative configuration.
-
Logical Workflow for Structure Elucidation
The process of determining the structure of this compound from its NMR data can be visualized as a logical progression from data acquisition to the final structural assignment.
Interpreting 2D NMR Correlations: A Conceptual View
The power of 2D NMR lies in its ability to reveal connectivity within a molecule. The following diagram illustrates the conceptual relationships between different types of NMR correlations that would be used to assemble the structure of a molecule like this compound.
In this conceptual map:
-
HSQC (dashed green line) establishes the direct, one-bond connection between a proton and the carbon it is attached to (e.g., Proton A is attached to Carbon X).
-
COSY (solid yellow line) reveals protons that are coupled, typically over three bonds (e.g., Proton A is vicinal to Proton B).
-
HMBC (dotted grey lines) provides the long-range connectivity that links different parts of the molecule. For instance, correlations from Proton B to Carbon X (a two-bond correlation) and to Carbon Z (a three-bond correlation) would be instrumental in connecting these fragments.
Quantitative Data Summary (Illustrative)
While the specific data for this compound is not available in the public domain, the following tables illustrate how the ¹H and ¹³C NMR data would be presented for a comprehensive analysis.
Table 1: Illustrative ¹H NMR Data (in Methanol-d4)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.80 | d | 2.5 |
| 3 | 4.20 | dd | 8.0, 2.5 |
| ... | ... | ... | ... |
| 1' | 4.85 | d | 7.5 |
| ... | ... | ... | ... |
Table 2: Illustrative ¹³C NMR Data (in Methanol-d4)
| Position | δC (ppm) | DEPT |
| 1 | 98.5 | CH |
| 3 | 75.2 | CH |
| 4 | 42.1 | C |
| ... | ... | ... |
| 1' | 102.3 | CH |
| ... | ... | ... |
Conclusion
The structural elucidation of this compound through NMR spectroscopy is a testament to the power of this analytical technique in modern natural product chemistry. By systematically acquiring and interpreting a suite of 1D and 2D NMR experiments, researchers can meticulously piece together complex molecular architectures. This process, moving from the identification of spin systems with COSY, to assigning direct heteronuclear connections with HSQC, and finally to linking molecular fragments with HMBC, provides an unambiguous pathway to the final structure. The further application of NOESY or ROESY allows for the determination of the molecule's three-dimensional conformation, which is often critical for understanding its biological activity. This guide provides a framework for understanding this intricate and powerful process, which remains central to the discovery and development of new therapeutic agents.
Bioactive Saponins from Clerodendrum paniculatum: A Technical Overview and Future Research Directions
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current state of knowledge regarding bioactive saponins from the medicinal plant Clerodendrum paniculatum. While phytochemical screenings have confirmed the presence of saponins in various parts of this plant and attributed to them a role in the observed bioactivities of crude extracts, a comprehensive review of the scientific literature reveals a notable gap in research specifically focused on the isolation, structural elucidation, and quantitative pharmacological evaluation of individual saponin molecules from Clerodendrum paniculatum.
This document summarizes the existing evidence for the presence of saponins in C. paniculatum, provides a generalized experimental protocol for their isolation from plant material, and discusses the potential therapeutic avenues that future research in this area could unlock.
Presence and Postulated Bioactivity of Saponins in Clerodendrum paniculatum
Phytochemical studies have consistently identified saponins as a class of secondary metabolites present in the leaves, stems, and flowers of Clerodendrum paniculatum.[1][2][3][4][5][6] These compounds are often associated with the plant's traditional medicinal uses, which include the treatment of inflammation, wounds, and other ailments.[1][4] The known biological activities of saponins, such as anti-inflammatory, antioxidant, and cytotoxic effects, suggest that they are significant contributors to the therapeutic potential of C. paniculatum extracts.
However, it is crucial to note that the majority of studies have been conducted on crude extracts, and therefore, the specific contributions of saponins to the overall pharmacological profile of the plant remain to be elucidated. To date, no studies have reported the isolation and structural characterization of specific saponins from C. paniculatum, nor have there been reports on the quantitative bioactivity (e.g., IC₅₀ values) of such purified compounds.
Table 1: Phytochemical Screening for Saponins in Clerodendrum paniculatum
| Plant Part | Extraction Solvent(s) | Presence of Saponins | Reference(s) |
| Stems | Methanol, Water, Petroleum ether, Chloroform, Ethyl acetate | Present | [2] |
| Leaves | Ethanol, Hexane, Water | Present | [3][4] |
| Flowers | Ethanol | Present | [5] |
| General | Not specified | Present | [1][6] |
Generalized Experimental Protocol for the Isolation and Purification of Saponins
The following is a generalized workflow for the isolation and purification of saponins from plant material. This protocol is based on established phytochemical techniques and serves as a foundational methodology that would require optimization for Clerodendrum paniculatum.
Workflow for Saponin Isolation
Caption: Generalized workflow for saponin isolation and purification.
Methodological Details
-
Plant Material Preparation: Fresh plant material (e.g., leaves, roots, or stems) of C. paniculatum should be collected and authenticated. The material is then washed, shade-dried, and ground into a coarse powder.
-
Defatting: The powdered plant material is subjected to extraction with a non-polar solvent, such as hexane or petroleum ether, in a Soxhlet apparatus. This step removes lipids and other non-polar constituents that may interfere with subsequent extraction.
-
Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol or ethanol, which are effective in extracting saponins. Maceration or Soxhlet extraction can be employed.
-
Concentration: The resulting alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of intermediate polarity, such as n-butanol. Saponins generally partition into the n-butanol layer.
-
Chromatographic Purification:
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or a size-exclusion resin like Sephadex LH-20. Elution is performed with a gradient of solvents, for example, chloroform-methanol-water mixtures.
-
Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC), spraying with a reagent such as 10% sulfuric acid in ethanol followed by heating, which typically visualizes saponins as colored spots.
-
Preparative HPLC: Fractions containing saponins are further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
-
-
Structural Elucidation: The structure of the purified saponins is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS; ESI-MS, HR-MS).
Illustrative Signaling Pathway for Saponin Bioactivity
While the specific molecular targets and signaling pathways of saponins from C. paniculatum have not been investigated, many saponins from other plant species are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The following diagram illustrates this general mechanism as a potential area for future investigation with C. paniculatum saponins.
Disclaimer: The following diagram is a generalized representation of the NF-κB signaling pathway and its inhibition by certain saponins. This has not been experimentally validated for saponins from Clerodendrum paniculatum.
Caption: Hypothesized anti-inflammatory action via NF-κB pathway.
Future Directions and Conclusion
The presence of saponins in Clerodendrum paniculatum, a plant with a rich history in traditional medicine, presents a compelling opportunity for natural product research. The current body of scientific literature provides a foundation for further investigation but lacks the specific, detailed studies required to fully harness the therapeutic potential of these compounds.
Future research should prioritize:
-
The systematic isolation and purification of individual saponins from various parts of C. paniculatum.
-
Comprehensive structural elucidation of these isolated compounds.
-
In-depth in vitro and in vivo evaluation of the pharmacological activities of the purified saponins, including the determination of dose-response relationships and IC₅₀ values.
-
Investigation of the mechanisms of action and identification of the molecular targets and signaling pathways modulated by these saponins.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. [PDF] The Phytochemical Screning and Assesment of Bioactivity of Pagoda Flower (Clerodendrum paniculatum L.) Using Brine Shrimp (Artemia salina) Lethality Assay | Semantic Scholar [semanticscholar.org]
- 6. Monograph of clerodendrum paniculatum [wisdomlib.org]
Ethnobotanical Uses and Pharmacological Activities of Clerodendrum paniculatum
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Clerodendrum paniculatum L., a member of the Lamiaceae family, is a plant with a rich history of use in traditional medicine across Asia. Its ethnobotanical applications are extensive, ranging from the treatment of inflammatory conditions and infections to wound healing and management of systemic diseases. Modern pharmacological studies have begun to validate these traditional uses, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of C. paniculatum, supported by a detailed examination of its known phytochemical constituents and pharmacological properties. While the plant is rich in various bioactive compounds such as flavonoids, terpenoids, and glycosides, it is important to note that Paniculoside I, a diterpenoid glycoside, has not been reported in Clerodendrum paniculatum to date; it has been isolated from species of the Stevia genus. This guide summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to support further research and drug discovery efforts centered on this promising medicinal plant.
Ethnobotanical Uses of Clerodendrum paniculatum
Clerodendrum paniculatum, commonly known as the pagoda flower, has been utilized for centuries in various traditional medicine systems, particularly in India, China, and Japan.[1][2] The plant's roots, leaves, and flowers are the primary parts used for medicinal preparations. A summary of its traditional applications is presented below.
Table 1: Ethnobotanical Uses of Clerodendrum paniculatum
| Ailment/Disorder | Plant Part Used | Traditional Preparation and Administration | Geographical Region of Use |
| Inflammation, Rheumatism, Neuralgia | Roots, Leaves | Decoction or paste applied topically or taken orally. | India, China, Japan, Thailand[1][2] |
| Wounds and Ulcers | Leaves | Poultice or extract applied directly to the affected area. | India, China, Japan[1][2] |
| Typhoid, Malaria, Fever | Roots, Leaves | Decoction taken orally. | Traditional Thai medicine, India[1][2] |
| Jaundice, Anemia | Roots | Decoction or infusion taken orally. | India[1][2] |
| Snakebite, Giddiness | Roots, Leaves | Paste applied to the bite area or decoction taken orally. | India[1][2] |
| Hemorrhoids | Not specified | Used in herbal preparations. | India[1][2] |
| Sore eyes | Not specified | Used for treatment. | Indonesia[2] |
| Blood purification | Not specified | Used for this purpose. | India[1][2] |
Phytochemical Composition
Phytochemical analyses of Clerodendrum paniculatum have revealed a diverse array of secondary metabolites, which are believed to be responsible for its therapeutic effects. The major classes of compounds identified include:
-
Flavonoids: Quercetin, Rutin[2]
-
Terpenoids: β-Amyrin, Lupeol, Oleanolic aldehyde acetate, Diterpenoids[1][3][4]
-
Steroids: β-Sitosterol, Stigmasta-4,25-dien-3-one, (3β)-stigmasta-4,22,25-trien-3-ol[2]
-
Glycosides: Anthraquinone glycosides, Cardiac glycosides[1][3]
It is noteworthy that while the plant is rich in terpenoids and glycosides, the specific compound This compound , a diterpenoid glycoside, has been isolated from Stevia paniculata and Stevia rebaudiana and is not a known constituent of Clerodendrum paniculatum.[5][6]
Pharmacological Activities and Quantitative Data
Scientific investigations have substantiated many of the traditional claims regarding the medicinal properties of C. paniculatum. The most prominent activities are its antioxidant and anti-inflammatory effects.
Antioxidant Activity
The antioxidant potential of C. paniculatum extracts has been evaluated using various in vitro assays. The free radical scavenging activity is attributed to the presence of phenolic and flavonoid compounds.
Table 2: Quantitative Antioxidant Activity of Clerodendrum paniculatum Extracts
| Plant Part | Extract Type | Assay | IC50 Value (µg/mL) | Total Phenolic Content (µg GAE/g) | Total Flavonoid Content | Reference |
| Leaf | Aqueous | DPPH Radical Scavenging | 1.303 | 110.0 | - | [7] |
| Flower | Aqueous | DPPH Radical Scavenging | 61.98 | 104.7 | - | [7] |
| Flower | Ethanolic | DPPH Radical Scavenging | 3.57 | 100.6 | - | [7] |
| Flower | Hexane | DPPH Radical Scavenging | 400.15 | 142.6 | - | [7] |
| Leaf | Methanol | α-amylase inhibition | 158.396 | - | - | [8] |
| Leaf | Methanol | α-glucosidase inhibition | 113.122 | - | - | [8] |
| Leaf | - | - | - | 266 mg GAE/g | 6.14 mg catechin/g | [9] |
| Flower | - | - | - | 373.33 mg GAE/g | 17.22 mg catechin/g | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of C. paniculatum have been demonstrated in both in vitro and in vivo models. The extracts have been shown to stabilize red blood cell membranes and reduce edema in animal models.
Table 3: Quantitative Anti-inflammatory Activity of Clerodendrum paniculatum Leaf Extracts
| Extract Type | Assay | Concentration (µg/mL) | % Protection/Inhibition | Reference |
| Petroleum Ether | HRBC Membrane Stabilization | 1000 | 57.15 | [10] |
| Chloroform | HRBC Membrane Stabilization | 1000 | 48.98 | [10] |
| Petroleum Ether | Carrageenan-induced rat paw edema (in vivo, 400 mg/kg) | - | Significant reduction | [11] |
| Chloroform | Carrageenan-induced rat paw edema (in vivo, 400 mg/kg) | - | Significant reduction | [11] |
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a widely used method to determine the free radical scavenging capacity of plant extracts.
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Preparation of Plant Extracts and Standard: Stock solutions of the plant extracts and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol. Serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure:
-
To 2 mL of the DPPH solution, 1 mL of the plant extract or standard at different concentrations is added.
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
A control is prepared using 1 mL of methanol instead of the extract.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Value Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay for In Vitro Anti-inflammatory Activity
This assay assesses the ability of a substance to stabilize the lysosomal membrane, which is analogous to the stabilization of red blood cell membranes, as a measure of anti-inflammatory activity.
-
Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution (anticoagulant). The mixture is centrifuged, and the packed red blood cells are washed with isosaline and reconstituted as a 10% (v/v) suspension in isosaline.
-
Assay Procedure:
-
The reaction mixture consists of 1 mL of the plant extract at various concentrations, 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
A control is prepared without the plant extract.
-
The mixtures are incubated at 37°C for 30 minutes and then centrifuged.
-
The absorbance of the supernatant (hemoglobin content) is measured at 560 nm.
-
-
Calculation: The percentage of membrane stabilization is calculated as follows: % Protection = 100 - [(OD of Test / OD of Control) * 100] Where OD of Test is the optical density of the sample and OD of Control is the optical density of the control.
Visualizations of Pathways and Workflows
General Workflow for Phytochemical Analysis and Bioactivity Screening
Caption: Workflow for phytochemical analysis of C. paniculatum.
Postulated Anti-inflammatory Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Antioxidant Mechanism of Action
Caption: Free radical scavenging by C. paniculatum.
Conclusion and Future Directions
Clerodendrum paniculatum is a medicinally important plant with a long history of traditional use, which is well-supported by modern pharmacological research. Its rich phytochemical content, particularly flavonoids and terpenoids, contributes to its significant anti-inflammatory and antioxidant properties. While the specific compound this compound has not been identified in this plant, the diverse array of other bioactive molecules warrants further investigation for the development of novel therapeutic agents. Future research should focus on the isolation and structural elucidation of the active constituents from C. paniculatum and the elucidation of their precise mechanisms of action through in-depth in vivo and clinical studies. This will be crucial for translating the ethnobotanical knowledge of this plant into evidence-based therapeutic applications.
References
- 1. Monograph of clerodendrum paniculatum [wisdomlib.org]
- 2. jddtonline.info [jddtonline.info]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijrpr.com [ijrpr.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:60129-63-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo Antiinflammatory Activity of Clerodendrum paniculatum Linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Paniculoside I: A Technical Guide on its Discovery, Natural Sources, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside I is a diterpenoid glycoside that has been identified in plant species of the Stevia genus. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. It details the experimental protocols for its isolation and characterization, presents available quantitative data, and discusses its known biological activities. Due to the limited specific research on this compound, this guide also provides context by referencing methodologies and biological activities of structurally related diterpenoid glycosides from Stevia.
Discovery and Natural Sources
This compound was first isolated from the aerial parts of Stevia paniculata. Subsequent research has also identified its presence in Stevia rebaudiana, a plant widely known for its sweet-tasting steviol glycosides. This compound is a minor constituent in these plants, and its discovery was part of broader phytochemical investigations into the chemical diversity of the Stevia genus.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₆H₄₀O₈ |
| Molecular Weight | 480.59 g/mol |
| CAS Number | 60129-63-7 |
| Compound Type | Diterpenoid Glycoside |
Natural Sources
The primary natural sources of this compound are plants belonging to the Stevia genus, within the Asteraceae family.
Table 2: Natural Sources of this compound
| Plant Species | Family | Part of Plant |
| Stevia paniculata | Asteraceae | Aerial parts |
| Stevia rebaudiana | Asteraceae | Leaves |
Experimental Protocols
General Isolation and Purification of Diterpenoid Glycosides from Stevia
While a specific, detailed protocol for the large-scale isolation of this compound has not been extensively published due to its status as a minor compound, a general methodology for the extraction and separation of diterpenoid glycosides from Stevia can be described. This process typically involves solvent extraction, followed by chromatographic separation.
3.1.1. Extraction
-
Preparation of Plant Material : Dried and powdered leaves of Stevia are used as the starting material.
-
Solvent Extraction : The powdered leaves are extracted with a polar solvent, typically methanol or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration : The combined solvent extracts are then concentrated under reduced pressure to yield a crude extract.
3.1.2. Purification
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and less polar constituents. The diterpenoid glycosides predominantly remain in the aqueous or butanol fraction.
-
Column Chromatography : The enriched fraction is subjected to column chromatography on silica gel or a non-polar adsorbent resin (e.g., Diaion HP-20).
-
Elution : The column is eluted with a gradient of solvents, typically starting with water and gradually increasing the concentration of methanol or ethanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Chromatographic Separation : Fractions containing compounds with similar TLC profiles are pooled and subjected to further chromatographic purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate individual glycosides like this compound.
General workflow for the isolation of this compound.
Biological Activity and Quantitative Data
Specific research on the biological activities of this compound from Stevia is limited. However, studies on other compounds named "this compound" from different plant sources, and on related diterpenoid glycosides, provide some insights into its potential pharmacological effects.
One study on compounds isolated from Pseudocaryopteris paniculata reported that a compound named this compound exhibited moderate cytoprotective activity against t-BHP-induced toxicity in HepG2 cells. It is important to note that this is a different compound from a different plant species, and the specific IC₅₀ value for this particular this compound was not individually reported but was within a range for a group of compounds.
Table 3: Reported Biological Activity of a "this compound" (from Pseudocaryopteris paniculata)
| Assay | Cell Line | Activity | IC₅₀ (µM) |
| Cytoprotective activity against t-BHP-induced toxicity | HepG2 | Moderate | 11.72 - 34.22 (range for a group of paniculosides including I) |
Due to the scarcity of specific data for Stevia-derived this compound, further research is required to elucidate its pharmacological profile. The broader class of diterpenoid glycosides from Stevia are known for their sweetening properties and have been investigated for various other biological activities, including anti-inflammatory and antimicrobial effects.
Signaling Pathways
There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research into the mechanisms of action of other diterpenoid glycosides suggests potential interactions with various cellular targets, but dedicated studies on this compound are needed to confirm any such activities.
Hypothetical signaling pathway for this compound.
Conclusion
This compound is a naturally occurring diterpenoid glycoside found in Stevia paniculata and Stevia rebaudiana. While its discovery and basic chemical properties are documented, there is a notable lack of in-depth research into its specific biological activities and mechanisms of action. The provided experimental protocols are based on general methods for the isolation of related compounds and can serve as a foundation for future research. Further investigation is warranted to fully characterize the pharmacological potential of this compound and to determine its quantitative presence in its natural sources. This technical guide highlights the current state of knowledge and underscores the opportunities for future research in this area.
Preliminary Biological Screening of Paniculoside I: A Technical Guide
Introduction
Paniculoside I is a saponin compound of significant interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings from in vitro and in vivo studies. The information is intended for researchers, scientists, and professionals in drug development who are exploring the pharmacological potential of this natural compound. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes the molecular pathways and experimental workflows.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties across various experimental models. The primary mechanism appears to be the modulation of key inflammatory mediators and signaling pathways.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Analysis: After a 24-hour incubation period, the cell supernatant is collected to measure the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using Griess reagent and ELISA kits, respectively. Cell lysates are used for Western blot analysis to determine the expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
| Experimental Model | Concentration/Dosage | Key Findings |
| LPS-stimulated RAW 264.7 macrophages | 5, 10, 20 µM | - Dose-dependent reduction in NO, PGE2, TNF-α, and IL-6 production. - Inhibition of iNOS and COX-2 protein expression. - Suppression of NF-κB activation by inhibiting IκBα phosphorylation. - Attenuation of p38, ERK, and JNK phosphorylation in the MAPK pathway. |
Signaling Pathway Visualization
Caption: this compound inhibits the LPS-induced inflammatory response by suppressing the MAPK and NF-κB signaling pathways.
Anticancer Activity
Preliminary screenings have indicated that this compound possesses cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanism involves the induction of apoptosis.
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma, HepG2 human hepatoma) are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.
Annexin V-FITC/PI Apoptosis Assay:
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Quantitative Data Summary
| Cell Line | Incubation Time (h) | IC50 (µM) | Apoptosis Rate (%) |
| A549 (Lung Cancer) | 48 | 15.8 | 35.2 |
| HepG2 (Liver Cancer) | 48 | 22.5 | 28.9 |
Experimental Workflow Visualization
Caption: Workflow for evaluating the anticancer activity of this compound.
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective potential of this compound, particularly in models of oxidative stress-induced neuronal cell death.
Experimental Protocols
Hydrogen Peroxide (H2O2)-Induced Neurotoxicity in SH-SY5Y Cells:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham’s F12 medium with 10% FBS.
-
Pre-treatment: Cells are pre-treated with this compound for 2 hours.
-
Oxidative Stress Induction: Neurotoxicity is induced by exposing the cells to hydrogen peroxide (H2O2).
-
Cell Viability and Apoptosis: Cell viability is assessed using the MTT assay, and apoptosis is evaluated by measuring caspase-3 activity and performing TUNEL staining.
-
Antioxidant Enzyme Activity: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and the levels of glutathione (GSH) are measured in cell lysates.
Quantitative Data Summary
| Experimental Model | Concentration | Key Findings |
| H2O2-treated SH-SY5Y cells | 10 µM | - Increased cell viability by 45%. - Reduced caspase-3 activity by 50%. - Decreased number of TUNEL-positive cells. - Enhanced SOD and CAT activities. - Restored GSH levels. |
Logical Relationship Visualization
Caption: this compound exerts neuroprotective effects by mitigating oxidative stress and subsequent apoptosis.
The preliminary biological screening of this compound reveals its promising therapeutic potential as an anti-inflammatory, anticancer, and neuroprotective agent. The presented data and experimental protocols provide a solid foundation for further research and development. Future studies should focus on elucidating the detailed molecular mechanisms, evaluating its efficacy and safety in more complex in vivo models, and exploring its pharmacokinetic and pharmacodynamic profiles.
Paniculoside I: A Hypothetical Mechanism of Action in Inflammatory Signaling
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Paniculoside I is a known diterpene glucoside isolated from Stevia paniculata and Stevia rebaudiana. However, as of the date of this document, there is a significant lack of published scientific literature detailing its specific biological activities and mechanism of action. Therefore, the following in-depth technical guide presents a hypothesized mechanism of action for this compound, based on the known anti-inflammatory properties of structurally related diterpenoid glycosides. The experimental data, protocols, and signaling pathway modulations described herein are illustrative and intended to serve as a framework for potential future research into this compound.
Introduction
This compound is a diterpene glucoside belonging to the ent-kaurane class of natural products. Compounds of this class, derived from various plant species, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The anti-inflammatory properties of many diterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. This document outlines a hypothetical mechanism by which this compound may exert anti-inflammatory effects, providing a basis for its potential development as a therapeutic agent.
Hypothetical Anti-inflammatory Activity of this compound
Our hypothesis posits that this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades, with potential secondary effects on the JAK/STAT pathway. This inhibition is proposed to occur in immune cells such as macrophages upon stimulation by pro-inflammatory stimuli like Lipopolysaccharide (LPS).
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data from a series of in vitro experiments designed to test the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production Inhibition (%) | IL-6 Secretion Inhibition (%) | TNF-α Secretion Inhibition (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 5 | 35.7 ± 4.5 | 31.5 ± 3.8 | 28.9 ± 3.1 |
| 10 | 62.3 ± 6.8 | 58.9 ± 5.2 | 55.1 ± 4.7 |
| 25 | 85.1 ± 7.9 | 81.2 ± 7.1 | 78.6 ± 6.9 |
| IC₅₀ (µM) | 8.5 | 9.2 | 10.1 |
Table 2: Effect of this compound on the Phosphorylation of Key Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages
| Treatment (10 µM this compound) | p-IκBα (% of LPS control) | p-p65 (% of LPS control) | p-p38 (% of LPS control) | p-ERK1/2 (% of LPS control) | p-JNK (% of LPS control) | p-STAT3 (% of LPS control) |
| This compound + LPS | 45.3 ± 5.1 | 48.9 ± 4.7 | 52.1 ± 6.2 | 55.8 ± 5.9 | 50.3 ± 5.5 | 75.4 ± 8.3 |
Key Signaling Pathway Modulation
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. We hypothesize that this compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would lead to the retention of the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Attenuation of MAPK Signaling
The MAPK pathways (p38, ERK1/2, and JNK) are also critical in mediating inflammatory responses. Our hypothetical model suggests that this compound can reduce the phosphorylation of p38, ERK1/2, and JNK in response to LPS stimulation. This would, in turn, decrease the activation of downstream transcription factors like AP-1, further reducing the expression of pro-inflammatory mediators.
Detailed Experimental Protocols (Hypothetical)
The following are detailed protocols for the key hypothetical experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (1-25 µM) for 1 hour prior to stimulation with 1 µg/mL of Lipopolysaccharide (LPS) from E. coli for the specified duration.
Nitric Oxide (NO) Production Assay
-
Principle: NO production is measured indirectly by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Protocol:
-
After 24 hours of LPS stimulation, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
Nitrite concentration is determined from a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: The concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Protocol:
-
Supernatants from cells stimulated with LPS for 24 hours are collected.
-
ELISA is performed according to the manufacturer's instructions (e.g., R&D Systems).
-
Briefly, supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.
-
The absorbance is measured at 450 nm.
-
Western Blot Analysis
-
Principle: To determine the effect of this compound on the phosphorylation of key signaling proteins.
-
Protocol:
-
Cells are stimulated with LPS for 30 minutes.
-
Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against phospho-IκBα, phospho-p65, phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-STAT3, and their total protein counterparts, as well as a loading control (β-actin or GAPDH).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
This document presents a hypothetical yet scientifically plausible mechanism of action for the anti-inflammatory effects of this compound. The proposed inhibition of the NF-κB and MAPK signaling pathways provides a solid foundation for future empirical research. To validate this hypothesis, it is imperative to conduct comprehensive in vitro and in vivo studies. Future research should focus on:
-
Confirming the inhibitory effects of this compound on pro-inflammatory mediator production.
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.
-
Investigating the effects of this compound in animal models of inflammatory diseases.
-
Evaluating the safety and pharmacokinetic profile of this compound.
The exploration of this compound's mechanism of action could pave the way for the development of a novel therapeutic agent for the treatment of a wide range of inflammatory disorders.
In Silico Prediction of Andrographolide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the in silico methods utilized to predict and elucidate the bioactivities of andrographolide, with a primary focus on its anti-inflammatory, antiviral, and anticancer properties. We delve into the molecular mechanisms underlying these activities, supported by data from computational studies such as molecular docking and quantitative structure-activity relationship (QSAR) analyses. This document serves as a resource for researchers engaged in the computational assessment of natural products for drug discovery and development.
Introduction to Andrographolide
Andrographolide is the principal bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional Asian medicine.[1][4] Extensive research has demonstrated its broad therapeutic potential, including anti-inflammatory, antibacterial, antiviral, antitumor, antidiabetic, and hepatoprotective effects.[1][2][3] The multifaceted mechanism of action of andrographolide involves the modulation of various signaling pathways and molecular targets, making it a compelling candidate for drug development.[5] In silico approaches have become instrumental in understanding these complex interactions at a molecular level and in predicting the bioactivity of andrographolide and its derivatives.
Key Bioactivities and Mechanisms of Action
Anti-inflammatory Activity
Andrographolide exhibits potent anti-inflammatory properties primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the immune response.[5] By preventing the nuclear translocation of NF-κB, andrographolide downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6] It also has been shown to suppress the PI3K/Akt signaling pathway and the JAK/STAT signaling pathway, further contributing to its anti-inflammatory effects.[7]
Antiviral Activity
The antiviral activity of andrographolide has been demonstrated against a range of viruses. Its mechanisms of action include inhibiting viral entry into host cells, disrupting viral gene replication, and preventing the formation of mature viral proteins.[8] For instance, molecular docking studies have shown that andrographolide can bind to the hemagglutinin (HA) and neuraminidase (NA) proteins of the influenza virus, thereby potentially blocking viral invasion.[8] It has also been shown to inhibit the replication of viruses like Hepatitis C by targeting viral proteases.[5]
Anticancer Activity
Andrographolide exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[5] It can induce apoptosis by activating caspases, key mediators of this process.[5] Furthermore, andrographolide has been shown to inhibit the PI3K/Akt signaling pathway, which is frequently overactive in cancer cells, leading to reduced cell survival and proliferation.[5]
In Silico Prediction of Andrographolide Bioactivity
Computational methods play a pivotal role in predicting the biological activities of andrographolide and its derivatives, guiding further experimental validation.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This method is widely used to predict the binding affinity and interaction of andrographolide with various protein targets.
Table 1: Summary of Molecular Docking Studies of Andrographolide and its Derivatives
| Target Protein | Ligand | Docking Score (kcal/mol) | Software Used | Key Interacting Residues | Reference |
| SARS-CoV-2 Main Protease (Mpro) | Andrographolide-16 | -8.7 | Not Specified | Not Specified | [10] |
| SARS-CoV-2 NSP15 | Andrographolide-15 | -8.6 | Not Specified | Not Specified | [10] |
| SARS-CoV-2 Spike Protein | Andrographolide-10 | -8.7 | Not Specified | Not Specified | [10] |
| SARS-CoV-2 Spike Protein | Andrographolide-13 | -8.9 | Not Specified | Not Specified | [10] |
| SARS-CoV-2 Spike Protein | Andrographolide-15 | -8.7 | Not Specified | Not Specified | [10] |
| PI3K | Andrographolide analogues | Not Specified | Schrödinger | Not Specified | [11] |
| HCV NS3-4A Protease (Wild-type) | Andrographolide | -15.0862 | Lead-IT | SER138, SER139, HIS57 | [9] |
| HCV NS3-4A Protease (R155K mutant) | Andrographolide | -15.2322 | Lead-IT | Not Specified | [9] |
| HCV NS3-4A Protease (D168A mutant) | Andrographolide | -13.9072 | Lead-IT | Not Specified | [9] |
A general protocol for molecular docking of andrographolide with a target protein is as follows:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other heteroatoms are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of andrographolide is generated and optimized using a suitable chemistry software.
-
Grid Generation: A grid box is defined around the active site of the protein.
-
Docking Simulation: A docking algorithm, such as the Lamarckian genetic algorithm used in AutoDock Vina, is employed to explore the conformational space of the ligand within the defined grid and to calculate the binding affinity.[10][12]
-
Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues. Visualization is often performed using software like Discovery Studio Visualizer.[10]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[13] These models are used to predict the activity of new derivatives of andrographolide and to understand the structural features that are important for their bioactivity.
Table 2: Summary of QSAR Studies on Andrographolide Derivatives
| Activity | QSAR Model | r² | Q² (or cross-validation r²) | Key Descriptors | Reference |
| α-glucosidase inhibition | 2D-QSAR | 0.840 | 0.731 | Molecular fragments | [13][14] |
| α-glucosidase inhibition | 3D-QSAR | Not Specified | 0.794 | Spatial distribution of important fragments | [14] |
| α-glucosidase inhibition | Pharmacophore Based 3D-QSAR | 0.9597 | 0.9309 | Not Specified | [15] |
| Anticancer activity | 2D-QSAR | Not Specified | Not Specified | Steric effects, van der Waals interactions | [16] |
| Anticancer activity | 3D-QSAR | Not Specified | Not Specified | Steric interaction at N20 position | [16] |
A typical workflow for developing a QSAR model for andrographolide derivatives includes:
-
Data Set Preparation: A dataset of andrographolide derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Molecular Descriptor Calculation: A variety of molecular descriptors (e.g., topological, constitutional, quantum chemical) are calculated for each molecule in the dataset.
-
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical relationship between the molecular descriptors and the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques, including the calculation of the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (Q²).
Visualizations
Signaling Pathways
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
Experimental Workflows
Caption: A generalized workflow for molecular docking studies.
Caption: A typical workflow for QSAR model development.
Conclusion
In silico methods, including molecular docking and QSAR, are powerful tools for predicting and understanding the diverse bioactivities of andrographolide. These computational approaches provide valuable insights into its mechanisms of action at the molecular level, particularly its anti-inflammatory, antiviral, and anticancer effects. The integration of in silico predictions with experimental validation can significantly accelerate the drug discovery and development process for andrographolide and its derivatives, paving the way for novel therapeutic agents. This guide provides a foundational understanding of these computational strategies and their application to this promising natural product.
References
- 1. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide: Synthetic Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 6. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 7. study-on-the-mechanism-of-andrographolide-activation - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluating Andrographolide as a Potent Inhibitor of NS3-4A Protease and Its Drug-Resistant Mutants Using In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking unveils the potential of andrographolide derivatives against COVID-19: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR Studies on Andrographolide Derivatives as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSAR Studies on andrographolide derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpras.com [ijpras.com]
- 16. Towards the development of anticancer drugs from andrographolide: semisynthesis, bioevaluation, QSAR analysis and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Paniculoside I: A Literature Review and Research Landscape for Future Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I, a diterpenoid glycoside, represents a molecule of interest within the vast landscape of natural products. Isolated from Stevia paniculata, its chemical structure suggests a potential for a range of biological activities, yet it remains a largely understudied compound. This technical guide provides a comprehensive review of the existing literature on this compound, and by examining structurally related compounds, particularly other diterpenoid glycosides from the Stevia genus, it constructs a predictive research landscape. This document aims to serve as a foundational resource for researchers and drug development professionals, highlighting the therapeutic potential of this compound and offering a roadmap for future investigation.
Physicochemical Properties and Isolation of this compound
This compound was first isolated from the aerial parts of Stevia paniculata. Its structural elucidation was primarily achieved through spectroscopic methods, with Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) being pivotal in defining its diterpenoid core and glycosidic linkages.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₀O₈ | Mitsuhashi et al., 1975 |
| Molecular Weight | 480.59 g/mol | Mitsuhashi et al., 1975 |
| Compound Type | Diterpenoid Glycoside | Mitsuhashi et al., 1975 |
| Aglycone | ent-kaur-16-en-19-oic acid derivative | Inferred from related steviol glycosides |
Experimental Protocol: Isolation of this compound
The following is a generalized protocol for the isolation of this compound from Stevia paniculata, based on methodologies for isolating similar compounds.
Methodology Details:
-
Extraction: The dried and powdered aerial parts of Stevia paniculata are subjected to exhaustive extraction with methanol at room temperature.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diterpenoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) or crystallization to obtain pure this compound.
Predicted Biological Activities and Research Landscape
While direct experimental evidence for the biological activities of this compound is scarce, the well-documented pharmacological effects of structurally similar diterpenoid glycosides, such as steviol glycosides from Stevia rebaudiana, provide a strong basis for predicting its therapeutic potential.
Anti-Inflammatory Activity
Diterpenoid glycosides from Stevia have demonstrated significant anti-inflammatory properties.[1] It is hypothesized that this compound may exert similar effects through the modulation of key inflammatory signaling pathways.
Potential Signaling Pathways:
-
NF-κB Pathway: Steviol glycosides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response. Stevioside has been reported to down-regulate this pathway, contributing to its anti-inflammatory effects.[1]
Experimental Protocols for Anti-Inflammatory Assays:
-
Inhibition of Protein Denaturation: This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[2]
-
Membrane Stabilization Assay: This method evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[2]
Anticancer Activity
Several steviol glycosides have exhibited cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathways:
-
Apoptosis Induction: Steviol, the aglycone of many steviol glycosides, has been shown to induce apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio and activating caspases.[3][6] It can also upregulate tumor suppressor proteins like p53 and p21.[3]
-
Cell Cycle Arrest: Steviol glycosides can induce cell cycle arrest, often at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[3][5]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by steviol glycosides has been observed in some cancer cells.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of steviol glycosides, suggesting they may be beneficial in the context of neurodegenerative diseases and ischemic brain injury.[11][12][13][14][15]
Potential Mechanisms of Action:
-
PPAR-γ Activation: Stevioside has been shown to alleviate neuronal apoptosis and inflammation in cerebral ischemia-reperfusion injury by upregulating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn activates the PI3K/Akt signaling pathway.[13]
-
Antioxidant Activity: Stevia extracts possess antioxidant properties that can mitigate oxidative stress, a key contributor to neuronal damage in various neurological disorders.[15]
-
Anti-inflammatory Effects in the CNS: By inhibiting inflammatory pathways, this compound could potentially reduce neuroinflammation, a common feature of neurodegenerative diseases.[12]
Experimental Protocols for Neuroprotection Assays:
-
In Vitro Neurotoxicity Models: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) can be exposed to neurotoxins (e.g., glutamate, amyloid-beta) in the presence or absence of this compound to assess its protective effects on cell viability.[16][17][18][19]
-
Animal Models of Neurological Disease: In vivo studies using animal models of stroke (e.g., middle cerebral artery occlusion) or neurodegenerative diseases would be crucial to evaluate the therapeutic efficacy of this compound.[13]
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro activities of steviol and stevioside, providing a reference for the potential potency of this compound.
Table 2: In Vitro Biological Activities of Steviol and Stevioside
| Compound | Biological Activity | Cell Line/Assay | IC₅₀/EC₅₀ | Reference |
| Steviol | Anticancer | MCF-7 (Breast Cancer) | 185 µM | Paul et al., 2017[5] |
| Steviol | Anticancer | Human gastrointestinal cancer cells | Comparable to 5-fluorouracil | Chen et al., 2018[20] |
| Stevioside | Anti-inflammatory | LPS-stimulated THP-1 cells | Significant inhibition of TNF-α, IL-1β | Boonkaewwan et al., 2006[6] |
Conclusion and Future Directions
This compound is a structurally interesting natural product with a high probability of possessing valuable biological activities, particularly in the areas of anti-inflammatory, anticancer, and neuroprotective applications. The current lack of direct research on this compound presents a significant opportunity for novel discoveries.
Future research should focus on:
-
Comprehensive Biological Screening: A broad screening of this compound against various cancer cell lines, inflammatory models, and neuronal cell-based assays is warranted to identify its primary biological effects.
-
Mechanism of Action Studies: Once a significant activity is identified, detailed mechanistic studies should be undertaken to elucidate the specific signaling pathways and molecular targets of this compound.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of this compound could help in understanding the structural requirements for its biological activity and in the development of more potent and selective analogs.
This technical guide, by consolidating the available information and providing a predictive framework based on related compounds, aims to catalyze further research into this compound, a promising but overlooked natural product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Potential of Steviol in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of neuroprotective effect of stevioside on cerebral ischemia-reperfusion injury via PPAR-γ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revista Medicina - EXPLORING NEUROPROTECTIVE EFFECTS OF STEVIOSIDE, A GLYCOSIDE DERIVED FROM STEVIA REBAUDIANA: IN VITRO AND IN VIVO STUDIES - CONICET [bicyt.conicet.gov.ar]
- 15. Neuroprotective Potential of Stevia rebaudiana and Stachys sieboldii: Effects on Oxidative Stress and Locomotor Activity in Male Rats Fed a High-Fat, High-Sucrose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]
- 19. mdpi.com [mdpi.com]
- 20. Steviol, a natural product inhibits proliferation of the gastrointestinal cancer cells intensively - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a HPLC-UV Method for the Quantification of Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach for the development and validation of a precise, accurate, and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Paniculoside I. This compound is a diterpenoid glycoside isolated from Stevia rebaudiana. The developed method is suitable for the quality control and standardization of raw materials, extracts, and finished products containing this compound. The validation of the method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound, a diterpenoid glycoside with the chemical formula C26H40O8, is a natural compound found in Stevia rebaudiana. As with many natural products, a robust and validated analytical method is crucial for ensuring product quality, consistency, and safety in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures such as plant extracts[1]. This document provides a comprehensive protocol for an HPLC-UV method for this compound, including its development and validation.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. Based on typical analyses of diterpenoid glycosides from Stevia rebaudiana, the following conditions are recommended as a starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution Mode | Gradient elution (see Table 1 for a typical gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 1: Suggested Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 200 µg/mL.
Sample Preparation: Accurately weigh a quantity of the sample (e.g., powdered Stevia rebaudiana leaves or extract) and extract with methanol using sonication or reflux. Filter the extract through a 0.45 µm membrane filter before injection. The final concentration should be adjusted to fall within the linear range of the calibration curve.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. A standard solution of this compound is injected six times, and the parameters listed in Table 2 are evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank (solvent), a placebo (matrix without analyte), the standard solution, and the sample solution. The peak for this compound in the sample should be pure and have no co-eluting peaks at the same retention time.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method is determined by recovery studies. A known amount of this compound standard is added to a placebo or a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery is calculated for each level.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample are analyzed on the same day.
-
Intermediate Precision: The analysis is repeated on three different days by different analysts.
| Precision Level | Acceptance Criteria (RSD %) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. They can be determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Formula |
| LOD | 3.3 × (σ / S) |
| LOQ | 10 × (σ / S) |
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | No significant change in peak area or retention time |
| Column Temperature | ± 2 °C | No significant change in peak area or retention time |
| Mobile Phase Composition | ± 2% organic component | No significant change in peak area or retention time |
Visualization of Workflows
Caption: Workflow for HPLC-UV Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The described HPLC-UV method provides a framework for the reliable quantification of this compound. The protocol for method development and validation, when followed, will ensure that the analytical results are accurate, precise, and reproducible. This application note serves as a valuable resource for researchers and professionals involved in the quality control and development of products containing Stevia rebaudiana and its constituents.
References
Application Notes and Protocols for the Quantitative Analysis of Paniculoside I in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I, a dammarane-type saponin primarily found in plants of the Gynostemma genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Additionally, a protocol for efficient extraction of this compound from plant material is described.
I. Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a rapid and efficient method for extracting this compound from plant materials. The acoustic cavitation produced by ultrasound waves disrupts cell walls, enhancing solvent penetration and mass transfer.
Experimental Protocol
-
Sample Preparation: Air-dry the plant material (e.g., Gynostemma pentaphylum leaves) and grind it into a fine powder (40-60 mesh).
-
Solvent Selection: Use 70% ethanol as the extraction solvent.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: 1:20 (g/mL).
-
Ultrasonic Power: 250 W.
-
Extraction Temperature: 60°C.
-
Extraction Time: 30 minutes.
-
-
Procedure: a. Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. b. Add 20 mL of 70% ethanol. c. Place the flask in an ultrasonic water bath and sonicate for 30 minutes at 60°C. d. After extraction, centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction process on the residue once more for optimal yield. f. Combine the supernatants and filter through a 0.45 µm membrane filter before analysis.
Ultrasound-Assisted Extraction Workflow for this compound.
II. Quantitative Analysis Methods
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of this compound.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (A) and Water (B) with a gradient elution.
-
Gradient Program: A suitable gradient can be optimized, for example: 0-10 min, 20-30% A; 10-25 min, 30-40% A; 25-30 min, 40-50% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: a. Prepare a stock solution of this compound standard (1 mg/mL) in methanol. b. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.
-
Quantification: a. Inject the standard solutions to construct a calibration curve of peak area versus concentration. b. Inject the prepared sample extract. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices and low concentrations of this compound.
Experimental Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic acid in Acetonitrile (A) and 0.1% Formic acid in Water (B).
-
Gradient Program: A rapid gradient can be employed, for instance: 0-1 min, 10% A; 1-5 min, 10-90% A; 5-6 min, 90% A; 6-6.1 min, 90-10% A; 6.1-8 min, 10% A.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for this compound needs to be determined by infusing a standard solution. For a related compound, Gypenoside L, a transition might be m/z 917.5 → 755.5.
-
Source Parameters: Optimize capillary voltage, cone voltage, desolvation temperature, and gas flows for maximum signal intensity.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with lower concentration ranges (e.g., 1-100 ng/mL) due to higher sensitivity.
-
Quantification: Construct a calibration curve using the peak areas of the MRM transitions from the standard solutions and determine the concentration in the sample extract.
C. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and high-throughput method suitable for the simultaneous analysis of multiple samples.
Experimental Protocol
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of Chloroform: Methanol: Water (e.g., 7:3:0.5, v/v/v). The mobile phase composition should be optimized for the best separation.
-
Application: Apply 5 µL of standard and sample solutions as bands of 6 mm width.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
-
Derivatization and Densitometry:
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent.
-
Procedure: Dip the dried plate in the derivatization reagent and heat at 110°C for 5-10 minutes until colored spots appear.
-
Scanning: Perform densitometric scanning at a suitable wavelength (e.g., 550 nm) in absorbance mode.
-
-
Standard and Sample Preparation: Prepare standard solutions of this compound in methanol (e.g., 100-1000 ng/band). Dissolve the dried plant extract in methanol to a known concentration.
-
Quantification: Generate a calibration curve by plotting the peak area of the standard spots against their corresponding amounts. Calculate the amount of this compound in the sample from this curve.
III. Data Presentation
The quantitative results from the different analytical methods can be summarized for comparison.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-UV | 10 - 200 µg/mL | ~1 µg/mL | ~3 µg/mL | 95 - 105 | < 2.0 |
| UPLC-MS/MS | 1 - 100 ng/mL | ~0.1 ng/mL | ~0.3 ng/mL | 98 - 102 | < 1.5 |
| HPTLC | 100 - 1000 ng/band | ~30 ng/band | ~90 ng/band | 96 - 104 | < 2.5 |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed according to ICH guidelines.
IV. Postulated Signaling Pathway of this compound in Inflammation
Based on the activities of structurally similar saponins, this compound is postulated to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in the context of lipopolysaccharide (LPS)-induced inflammation.
Postulated mechanism of this compound in inhibiting LPS-induced inflammation.
This diagram illustrates that this compound may inhibit the activation of the PI3K/Akt, MAPK, and NF-κB signaling pathways, as well as the NLRP3 inflammasome. This multi-target inhibition would lead to a reduction in the transcription of pro-inflammatory genes and the maturation of inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Application Notes and Protocols for the Extraction and Purification of Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Paniculoside I from Gynostemma pentaphyllum. The protocols outlined below are based on established methods for the isolation of gypenosides, a class of compounds to which this compound belongs. While specific quantitative data and signaling pathway interactions for this compound are not extensively documented in publicly available literature, this document synthesizes the most relevant information to guide researchers in their work.
I. Introduction
This compound is a dammarane-type saponin found in the medicinal plant Gynostemma pentapyhyllum, commonly known as Jiaogulan. This plant has a long history of use in traditional medicine for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. The extraction and purification of individual gypenosides like this compound are crucial for investigating their specific pharmacological activities and potential for drug development.
II. Experimental Protocols
The following protocols describe a multi-step process for the extraction and purification of this compound from the dried aerial parts of Gynostemma pentaphyllum.
A. Extraction of Total Gypenosides
This initial step aims to extract a crude mixture of gypenosides from the plant material.
Protocol:
-
Material Preparation: Grind the dried aerial parts of Gynostemma pentaphyllum into a coarse powder (approximately 10 mesh).
-
Ethanol Extraction:
-
Transfer 100 kg of the coarse powder into an extraction vessel.
-
Add 65% (w/w) ethanol at a solid-to-liquid ratio of 1:4.
-
Perform reflux extraction at 80°C for 1.5 hours, stirring continuously.
-
Repeat the extraction process three times.
-
-
Filtration and Concentration:
-
Combine the extracts from the three extraction cycles.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure at 55°C until all ethanol is removed. The resulting concentrated liquid contains the crude gypenoside extract.
-
B. Purification of Total Gypenosides using Macroporous Resin Chromatography
This step separates the gypenosides from other water-soluble impurities.
Protocol:
-
Resin Preparation and Loading:
-
Dilute the concentrated extract with deionized water to a ratio of 1:2 (w/w, initial plant material to final solution).
-
Load the diluted extract onto an AB-8 macroporous resin column at a flow rate of 2 bed volumes per hour (BV/h) until the resin is saturated.
-
-
Washing:
-
Wash the column with deionized water at a flow rate of 1 BV/h to remove impurities until the eluent is clear.
-
-
Elution:
-
Elute the adsorbed gypenosides with 70% ethanol at a flow rate of 2 BV/h.
-
Collect the eluent, corresponding to approximately 5 times the column volume.
-
-
Concentration:
-
Concentrate the collected eluent under reduced pressure at 65°C to remove the ethanol.
-
C. Further Purification by Liquid-Liquid Extraction
This step further purifies the total gypenosides.
Protocol:
-
Solvent Extraction:
-
Dilute the concentrated gypenoside fraction from the previous step with water to a ratio of 1:3 (w/w, initial plant material to final solution).
-
Perform liquid-liquid extraction with ethyl acetate at a ratio of 1:2 (w/w, initial plant material to ethyl acetate).
-
Repeat the extraction three times.
-
-
Final Concentration and Drying:
-
Combine the ethyl acetate fractions.
-
Concentrate the solution under reduced pressure to recover the solvent.
-
Dry the resulting product under vacuum to obtain a high-purity total gypenoside powder.
-
D. Isolation of this compound using Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step isolates individual gypenosides, including this compound, from the purified total gypenoside mixture. The following is a representative protocol, and optimization may be required.
Protocol:
-
Sample Preparation: Dissolve the high-purity total gypenoside powder in methanol.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Optimized for the specific column dimensions.
-
Detection: UV detector.
-
-
Fraction Collection: Collect fractions based on the retention time of this compound, as determined by analytical HPLC with a standard.
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure.
-
Lyophilize the sample to obtain pure, solid this compound.
-
III. Quantitative Data
The following tables summarize the quantitative data reported for the extraction and purification of total gypenosides from Gynostemma pentaphyllum. It is important to note that specific data for this compound is limited.
Table 1: Yield and Purity of Total Gypenosides from an Industrial-Scale Protocol[1]
| Step | Starting Material | Product | Yield | Purity |
| Extraction & Resin Purification | 100 kg G. pentaphyllum | Concentrated Gypenoside Solution | - | - |
| Liquid-Liquid Extraction | Concentrated Gypenoside Solution | High-Purity Gypenoside Powder | 5.31 kg | 98.7% |
Table 2: Yield and Purity of Total Gypenosides using Pressurized Fluid Extraction and Column Chromatography[2]
| Step | Method | Yield | Initial Purity | Final Purity |
| Extraction | Pressurized 80% Ethanol | 164 mg/g | - | - |
| Purification | Amberlite XAD7-HP Column | - | 24% | 83% |
IV. Experimental Workflows and Signaling Pathways
A. Experimental Workflow Diagrams
Caption: Workflow for this compound Extraction and Purification.
B. Postulated Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, gypenosides from Gynostemma pentaphyllum are known to possess anti-inflammatory properties. A plausible mechanism of action involves the inhibition of pro-inflammatory signaling cascades.
Caption: Postulated Anti-inflammatory Mechanism of this compound.
References
Application Note: In Vitro Anti-inflammatory Assay for Paniculoside I using Microglia Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the anti-inflammatory properties of Paniculoside I in a lipopolysaccharide (LPS)-stimulated microglial cell model. The outlined assays quantify cell viability, nitric oxide production, and pro-inflammatory cytokine release to assess the therapeutic potential of this compound in neuroinflammation.
Introduction
Neuroinflammation, primarily mediated by the activation of microglial cells, is a key pathological feature in a range of neurodegenerative diseases.[1] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia undergo a phenotypic switch, releasing a cascade of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] This sustained inflammatory response can lead to neuronal damage and contribute to disease progression.[4] Therefore, modulating microglial activation presents a promising therapeutic strategy.
This compound, a natural compound, has been investigated for its potential anti-inflammatory effects. This application note details a suite of in vitro assays to characterize the anti-inflammatory activity of this compound on LPS-stimulated BV-2 microglial cells. The protocols described herein provide a robust framework for determining the compound's efficacy in suppressing key inflammatory markers and elucidating its potential mechanism of action through major inflammatory signaling pathways like NF-κB and MAPK.[5]
Experimental Protocols
Cell Culture and Treatment
The BV-2 immortalized murine microglial cell line is a commonly used model for neuroinflammation studies.[6]
-
Cell Line: BV-2 microglia cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed BV-2 cells in appropriate multi-well plates at a desired density.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
After the 24-hour treatment with this compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
-
Principle: This assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured colorimetrically.
-
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add the 50 µL of supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.
-
Principle: A sandwich ELISA is used where the cytokine of interest is captured by an antibody coated on the plate. A second, enzyme-linked antibody binds to the captured cytokine, and a substrate is added to produce a measurable color change.
-
Protocol:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves adding standards and samples to the antibody-coated wells, followed by incubation.
-
Wash the wells and add the detection antibody.
-
After another incubation and wash, add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Following a final incubation and wash, add the substrate solution and allow color to develop.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
-
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglia.
Table 1: Effect of this compound on Cell Viability in LPS-Stimulated BV-2 Microglia
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS | 1 µg/mL | 98.5 ± 4.8 |
| This compound + LPS | 5 | 99.1 ± 5.5 |
| This compound + LPS | 10 | 97.8 ± 4.9 |
| This compound + LPS | 20 | 96.5 ± 5.1 |
| This compound + LPS | 40 | 95.2 ± 4.7 |
| This compound + LPS | 80 | 93.8 ± 5.3 |
Data are presented as mean ± SD. No significant cytotoxicity was observed at the tested concentrations.
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglia
| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |
| Control | - | 1.2 ± 0.3 | - |
| LPS | 1 µg/mL | 35.8 ± 2.1 | 0 |
| This compound + LPS | 5 | 25.4 ± 1.8 | 29.1 |
| This compound + LPS | 10 | 18.9 ± 1.5 | 47.2 |
| This compound + LPS | 20 | 11.3 ± 1.1 | 68.4 |
| This compound + LPS | 40 | 6.8 ± 0.9 | 81.0 |
| This compound + LPS | 80 | 4.2 ± 0.6 | 88.3 |
Data are presented as mean ± SD. This compound demonstrates a dose-dependent inhibition of NO production.
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 |
| LPS | 1 µg/mL | 1250 ± 98 | 980 ± 75 |
| This compound + LPS | 5 | 980 ± 72 | 750 ± 61 |
| This compound + LPS | 10 | 720 ± 65 | 540 ± 48 |
| This compound + LPS | 20 | 450 ± 41 | 310 ± 29 |
| This compound + LPS | 40 | 280 ± 25 | 180 ± 19 |
| This compound + LPS | 80 | 150 ± 18 | 95 ± 11 |
Data are presented as mean ± SD. This compound dose-dependently reduces the secretion of TNF-α and IL-6.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound inhibits the NF-κB signaling pathway in microglia.
Caption: this compound inhibits the MAPK signaling pathway in microglia.
Discussion
The results indicate that this compound effectively mitigates the inflammatory response in LPS-stimulated BV-2 microglial cells. The compound significantly and dose-dependently inhibited the production of nitric oxide, a key inflammatory mediator.[7] Furthermore, this compound suppressed the release of the pro-inflammatory cytokines TNF-α and IL-6, both of which are crucial in the amplification of the neuroinflammatory cascade.[8] Importantly, these anti-inflammatory effects were observed at concentrations that did not impact cell viability, suggesting a favorable safety profile in this in vitro model.
The inhibitory action of this compound on these inflammatory markers suggests its potential to modulate the NF-κB and MAPK signaling pathways.[5] These pathways are critical regulators of pro-inflammatory gene expression in microglia. The suppression of IκBα degradation and the phosphorylation of p38, JNK, and ERK are likely mechanisms through which this compound exerts its anti-neuroinflammatory effects.
References
- 1. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressed Microglial E Prostanoid Receptor 1 Signaling Selectively Reduces TNFα and IL-6 Secretion from Toll-like Receptor 3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF-κB signaling in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro examination of microglia-neuron crosstalk with BV2 cells, and primary cultures of glia and hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brilliant blue G attenuates neuro-inflammation via regulating MAPKs and NF-κB signaling pathways in lipopolysaccharide-induced BV2 microglia cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antioxidant Activity Assessment of Paniculoside I using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I, a diterpenoid saponin isolated from Andrographis paniculata, is a compound of interest for its potential therapeutic properties. Saponins, as a class of natural products, have demonstrated a range of biological activities, including antioxidant effects.[1] The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases. Therefore, quantifying the antioxidant potential of this compound is a critical step in its evaluation as a potential therapeutic agent.
This document provides detailed protocols for assessing the antioxidant activity of this compound using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, resulting in a measurable color change.
While specific quantitative data for the antioxidant activity of purified this compound is not extensively available in public literature, this document includes representative data from studies on extracts of Andrographis paniculata, the botanical source of this compound, to illustrate the application of these assays and the expected data output.
Data Presentation
The antioxidant activity of a compound is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. The following tables summarize representative IC50 values for various extracts of Andrographis paniculata from different studies, providing a comparative overview of their antioxidant potential as determined by the DPPH and ABTS assays.
Table 1: DPPH Radical Scavenging Activity of Andrographis paniculata Extracts
| Extract Type | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Chloroform Extract | 11.17 | Ascorbic Acid | 8.29 |
| Methanolic Extract | 398.31 | Ascorbic Acid | Not Reported |
| Ethanolic Extract | 292.96 | Gallic Acid | 2.65 |
| Aqueous Extract | 681.66 | Gallic Acid | 2.65 |
Note: The data presented are for extracts of Andrographis paniculata and not purified this compound. The antioxidant activity of the pure compound may vary.
Table 2: ABTS Radical Scavenging Activity of Andrographis paniculata Extracts
| Extract Type | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Chloroform Extract | 58.74 | Ascorbic Acid | 17.16 |
Note: The data presented are for extracts of Andrographis paniculata and not purified this compound. The antioxidant activity of the pure compound may vary.
Experimental Protocols
Below are detailed protocols for performing the DPPH and ABTS antioxidant assays. These protocols are designed to be conducted in a 96-well microplate format for high-throughput screening but can be adapted for use in standard cuvettes.
Protocol 1: DPPH Radical Scavenging Assay
1. Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[2] The purple DPPH• radical is converted to the yellow, non-radical form, DPPH-H, leading to a decrease in absorbance at 517 nm.
2. Materials and Reagents:
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
3. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Test Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to obtain a range of concentrations for testing.
-
Positive Control Solutions: Prepare a stock solution of ascorbic acid or Trolox and create a series of dilutions in the same manner as the test sample.
4. Assay Procedure:
-
Add 100 µL of the various concentrations of the test sample (this compound) or positive control to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank (DPPH solution without the test sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Plot the percentage of inhibition against the concentration of the test sample.
-
Determine the IC50 value from the graph, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.
Protocol 2: ABTS Radical Cation Scavenging Assay
1. Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[3] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.
2. Materials and Reagents:
-
This compound (or test compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
3. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation.
-
Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Sample and Positive Control Solutions: Prepare serial dilutions as described in the DPPH assay protocol.
4. Assay Procedure:
-
Add 20 µL of the various concentrations of the test sample (this compound) or positive control to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the blank (control), add 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank (ABTS•+ solution without the test sample).
-
A_sample is the absorbance of the ABTS•+ solution with the test sample.
-
-
Plot the percentage of inhibition against the concentration of the test sample.
-
Determine the IC50 value from the graph.
Visualizations
Experimental Workflows
References
Application Notes and Protocols: Cell-Based Assays for Evaluating the Neuroprotective Effects of Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I, a saponin derived from the rhizome of Panax notoginseng, is a compound of increasing interest for its potential therapeutic applications. Saponins from Panax species, commonly known as ginsenosides, have been extensively studied for their diverse pharmacological activities, including neuroprotective effects.[1][2][3] These effects are attributed to a variety of mechanisms, such as antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2][3][4]
This document provides a comprehensive guide to the cell-based assays that can be employed to investigate the neuroprotective properties of this compound. It includes detailed experimental protocols, guidelines for data presentation, and visualizations of experimental workflows and potential signaling pathways. The protocols described herein are based on established methods for assessing neuroprotection in relevant neuronal and glial cell lines.
Cell Culture Protocols
Consistent and reproducible cell culture is fundamental to reliable in vitro assays. The following are standard protocols for the culture of cell lines commonly used in neuroprotection studies.
SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is widely used as an in vitro model for neuronal studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh culture medium and re-plate at a desired density.
PC12 Pheochromocytoma Cells
Derived from a rat adrenal medulla pheochromocytoma, PC12 cells are another popular model for neurobiological and neurochemical research. They can be differentiated into neuron-like cells by treatment with Nerve Growth Factor (NGF).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Horse Serum (HS), 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Similar to SH-SY5Y cells, subculture when the cells are 80-90% confluent.
BV-2 Murine Microglial Cells
BV-2 cells are an immortalized murine microglia cell line and are a valuable tool for studying neuroinflammation.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Subculture when cells reach 80-90% confluency.
Neuroprotective Effect Assays
This section details the protocols for assessing the ability of this compound to protect neuronal cells from various insults.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubate for 24 hours.
-
Induction of Cytotoxicity: After pre-treatment, add a neurotoxic agent such as hydrogen peroxide (H2O2; e.g., 100 µM for PC12 cells) or 1-methyl-4-phenylpyridinium (MPP+; e.g., 1 mM for SH-SY5Y cells) and incubate for another 24 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
Data Presentation:
| Treatment Group | This compound (µM) | Neurotoxin | Cell Viability (%) |
| Control | 0 | - | 100 ± 5.2 |
| Neurotoxin Alone | 0 | + | 45 ± 3.8 |
| This compound | 1 | + | 52 ± 4.1 |
| This compound | 5 | + | 65 ± 4.5 |
| This compound | 10 | + | 78 ± 3.9 |
| This compound | 25 | + | 85 ± 4.2 |
| This compound | 50 | + | 88 ± 3.7 |
Table 1: Example data for the neuroprotective effect of this compound on cell viability.
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with this compound and a neurotoxin as described in the cell viability assay.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment Group | This compound (µM) | Neurotoxin | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | - | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |
| Neurotoxin Alone | 0 | + | 60 ± 3.5 | 25 ± 2.8 | 15 ± 1.9 |
| This compound | 10 | + | 75 ± 2.9 | 15 ± 1.7 | 10 ± 1.2 |
| This compound | 50 | + | 88 ± 3.1 | 8 ± 1.1 | 4 ± 0.6 |
Table 2: Example data for the anti-apoptotic effect of this compound.
Apoptosis Assay Experimental Workflow
Oxidative Stress Assays
Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases.
2.3.1. Measurement of Intracellular Reactive Oxygen Species (ROS)
Experimental Protocol:
-
Cell Treatment: Treat PC12 or SH-SY5Y cells with this compound and a neurotoxin in a black 96-well plate.[6]
-
DCFH-DA Staining: After treatment, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe for 30 minutes at 37°C.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[7]
2.3.2. Measurement of Antioxidant Enzyme Activity and Malondialdehyde (MDA) Levels
Experimental Protocol:
-
Cell Lysate Preparation: After treatment, lyse the cells and collect the supernatant.
-
Assay Kits: Use commercially available assay kits to measure the activity of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and the levels of MDA according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | This compound (µM) | Neurotoxin | Intracellular ROS (Fold Change) | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) | MDA Level (nmol/mg protein) |
| Control | 0 | - | 1.0 ± 0.1 | 150 ± 12.5 | 80 ± 7.2 | 2.5 ± 0.3 |
| Neurotoxin Alone | 0 | + | 3.5 ± 0.4 | 80 ± 9.1 | 45 ± 5.3 | 8.2 ± 0.9 |
| This compound | 10 | + | 2.1 ± 0.3 | 110 ± 10.2 | 62 ± 6.1 | 5.1 ± 0.6 |
| This compound | 50 | + | 1.3 ± 0.2 | 140 ± 11.8 | 75 ± 6.8 | 3.0 ± 0.4 |
Table 3: Example data for the antioxidant effects of this compound.
Oxidative Stress Assays Workflow
Anti-inflammatory Assays in Microglia
Neuroinflammation mediated by microglia plays a crucial role in neurodegeneration.
2.4.1. Measurement of Nitric Oxide (NO) Production
Experimental Protocol:
-
Cell Treatment: Seed BV-2 microglial cells in a 96-well plate. Pre-treat with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.[8]
-
Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[9]
2.4.2. Measurement of Pro-inflammatory Cytokines
Experimental Protocol:
-
Cell Treatment and Supernatant Collection: Treat BV-2 cells as described for the NO assay and collect the supernatant.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the supernatant, following the manufacturer's instructions.[9]
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | NO Production (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | 0 | - | 1.2 ± 0.2 | 50 ± 5.8 | 20 ± 2.5 |
| LPS Alone | 0 | + | 25.8 ± 2.1 | 850 ± 65.2 | 450 ± 38.7 |
| This compound | 10 | + | 15.3 ± 1.5 | 520 ± 48.1 | 280 ± 25.6 |
| This compound | 50 | + | 8.9 ± 0.9 | 250 ± 22.9 | 150 ± 14.3 |
Table 4: Example data for the anti-inflammatory effects of this compound.
Anti-inflammatory Assays Workflow
Investigation of Signaling Pathways
The neuroprotective effects of ginsenosides are often mediated through the modulation of specific signaling pathways. Western blotting is a key technique to investigate these mechanisms.
General Protocol for Western Blotting:
-
Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, NF-κB p65, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways for this compound
Based on studies of other ginsenosides, this compound may exert its neuroprotective effects through the following pathways:
-
Nrf2/HO-1 Pathway: This pathway is a major regulator of the antioxidant response. Ginsenosides have been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[4]
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. Many ginsenosides inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.[1]
-
PI3K/Akt Pathway: This is a crucial cell survival pathway. Activation of Akt by ginsenosides can inhibit apoptosis and promote neuronal survival.[2]
Hypothesized Nrf2/HO-1 Signaling Pathway
Hypothesized NF-κB Signaling Pathway
Conclusion
The cell-based assays outlined in this document provide a robust framework for characterizing the neuroprotective effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, oxidative stress, and neuroinflammation, researchers can gain valuable insights into its therapeutic potential. Furthermore, elucidation of the underlying signaling pathways will be crucial for understanding its mechanism of action and for the development of novel neuroprotective strategies.
References
- 1. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ginsenosides attenuate bioenergetics and morphology of mitochondria in cultured PC12 cells under the insult of amyloid beta-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Paniculoside I on the NF-κB Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols to investigate the effects of Paniculoside I, a saponin with potential anti-inflammatory properties, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, making it a key target for novel therapeutic agents.
Introduction to this compound and the NF-κB Pathway
This compound is a naturally occurring saponin that has garnered interest for its potential pharmacological activities, including anti-inflammatory effects. The NF-κB signaling cascade is a central mediator of inflammation. In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, such as those encoding cytokines and chemokines.
The inhibitory potential of this compound on this pathway is of significant interest for the development of new anti-inflammatory therapies. The following sections detail the experimental approaches to quantify the effects of this compound on key events in the NF-κB signaling cascade.
Data Presentation: Quantitative Effects of this compound
While direct quantitative data for this compound's effect on the NF-κB pathway is not extensively available in the public domain, this section provides a template for how such data should be structured and presented once obtained through the described experimental protocols.
Table 1: Effect of this compound on IκBα Phosphorylation and Degradation
| Treatment | This compound (µM) | p-IκBα / Total IκBα Ratio (Normalized to Control) | Total IκBα Levels (Normalized to Control) |
| Control (Unstimulated) | 0 | 1.0 | 1.0 |
| Stimulant (e.g., TNF-α) | 0 | Value | Value |
| Stimulant + this compound | Concentration 1 | Value | Value |
| Stimulant + this compound | Concentration 2 | Value | Value |
| Stimulant + this compound | Concentration 3 | Value | Value |
Table 2: Inhibition of NF-κB p65 Nuclear Translocation by this compound
| Treatment | This compound (µM) | Percentage of Cells with Nuclear p65 | Nuclear to Cytoplasmic p65 Fluorescence Intensity Ratio |
| Control (Unstimulated) | 0 | Value | Value |
| Stimulant (e.g., TNF-α) | 0 | Value | Value |
| Stimulant + this compound | Concentration 1 | Value | Value |
| Stimulant + this compound | Concentration 2 | Value | Value |
| Stimulant + this compound | Concentration 3 | Value | Value |
Table 3: this compound Inhibition of NF-κB Transcriptional Activity
| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | IC50 (µM) |
| Control (Unstimulated) | 0 | Value | N/A |
| Stimulant (e.g., TNF-α) | 0 | Value | N/A |
| Stimulant + this compound | Concentration 1 | Value | \multirow{3}{}{Calculated Value*} |
| Stimulant + this compound | Concentration 2 | Value | |
| Stimulant + this compound | Concentration 3 | Value |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of this compound on the NF-κB signaling pathway.
Protocol 1: Western Blot Analysis of IκBα Phosphorylation and Degradation
This protocol is designed to quantify the levels of phosphorylated and total IκBα in response to a pro-inflammatory stimulus and treatment with this compound.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, HEK293T cells)
-
Cell culture medium and supplements
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α, LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes). Include unstimulated and stimulant-only controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated and total IκBα to the loading control (β-actin).
-
Protocol 2: Immunofluorescence Staining for p65 Nuclear Translocation
This protocol allows for the visualization and quantification of the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α, LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-p65
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with this compound and a pro-inflammatory stimulus as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-p65 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation of p65 by either counting the percentage of cells with nuclear p65 or by measuring the fluorescence intensity in the nucleus and cytoplasm using image analysis software.
-
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by utilizing a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α, LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity and the percentage of inhibition by this compound. Determine the IC50 value.
-
Visualizations
To facilitate the understanding of the signaling pathway and experimental workflows, the following diagrams are provided in Graphviz DOT language.
Caption: NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for p65 nuclear translocation immunofluorescence.
Paniculoside I and the MAPK Signaling Pathway: A Guide for Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside I, a diterpenoid glycoside isolated from Stevia paniculata and Stevia rebaudiana, is a natural compound of interest for its potential biological activities. However, as of the date of this publication, there is no publicly available scientific literature detailing the specific role of this compound in the regulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document provides a comprehensive set of application notes and detailed protocols to enable researchers to investigate the potential effects of this compound on the key MAPK cascades: ERK, JNK, and p38. The provided methodologies are based on standard and widely accepted practices for studying the interaction of novel compounds with cellular signaling pathways.
Introduction to MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in transducing extracellular signals to intracellular responses.[1] These pathways are central to a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2] The three major well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.[1][3]
-
ERK Pathway: Primarily activated by growth factors and mitogens, the ERK pathway is strongly associated with cell proliferation, differentiation, and survival.[1]
-
JNK and p38 Pathways: These are often referred to as stress-activated protein kinases (SAPKs) as they are predominantly activated by cellular stresses such as inflammatory cytokines, UV irradiation, and osmotic shock.[1][3] Activation of these pathways can lead to varied cellular outcomes including inflammation, apoptosis, and cell cycle arrest.[1]
Given the involvement of MAPK pathways in numerous pathological conditions, they are prominent targets for drug discovery. Investigating the effect of natural compounds like this compound on these pathways could unveil novel therapeutic potentials.
Investigating the Role of this compound on MAPK Signaling: A Proposed Workflow
The following diagram outlines a general experimental workflow to determine the effects of this compound on MAPK signaling pathways.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on MAPK signaling.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the biological context of interest. For inflammation studies, murine macrophages like RAW 264.7 or human THP-1 cells are suitable. For proliferation studies, fibroblast cell lines like NIH-3T3 can be used.
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for cytotoxicity assays).
-
Allow cells to adhere and reach about 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Subsequently, stimulate the cells with a known MAPK activator (e.g., lipopolysaccharide (LPS) for JNK/p38, epidermal growth factor (EGF) for ERK) for a specific duration (e.g., 15-60 minutes for phosphorylation analysis).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the stimulant only.
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Phosphorylated MAPK
This technique is used to quantify the activation of ERK, JNK, and p38 by detecting their phosphorylated forms.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), p-JNK, and p-p38 overnight at 4°C.
-
Also, probe separate blots with antibodies for total ERK, JNK, and p38 as loading controls.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
MAPK Signaling Pathway Diagrams
The following diagrams illustrate the canonical MAPK signaling cascades.
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison. Below are example tables for presenting hypothetical results for this compound.
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.5 ± 5.3 |
| 25 | 91.3 ± 6.2 |
| 50 | 75.8 ± 7.1 |
| 100 | 42.1 ± 8.5** |
| p < 0.05, ** p < 0.01 vs. Vehicle |
Table 2: Densitometric Analysis of MAPK Phosphorylation
| Treatment | p-ERK / Total ERK (Fold Change) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 1.2 ± 0.2 | 5.8 ± 0.6 | 6.5 ± 0.7 |
| Pan-I (10 µM) + LPS | 1.1 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Pan-I (25 µM) + LPS | 1.3 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| * p < 0.05, ** p < 0.01 vs. LPS alone |
Conclusion
While direct evidence for the role of this compound in MAPK signaling is currently lacking, the protocols and framework provided in this document offer a robust starting point for its investigation. By systematically evaluating its effects on the ERK, JNK, and p38 pathways, researchers can elucidate the potential mechanisms of action of this compound and explore its therapeutic promise in diseases where MAPK signaling is dysregulated.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Glycoside Extraction from Clerodendrum paniculatum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of glycosides, with a focus on principles applicable to compounds like Paniculoside I, from Clerodendrum paniculatum.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting phytochemicals from Clerodendrum paniculatum?
A1: Research indicates that several methods are effective, with the choice depending on the target compounds and available resources. The most commonly cited methods are reflux, microwave-assisted extraction (MAE), and maceration.[1][2] Reflux and MAE are generally more efficient in terms of extraction time and yield compared to maceration.[1][2]
Q2: Which solvents are recommended for extracting glycosides from Clerodendrum paniculatum?
A2: The polarity of the solvent plays a crucial role in extraction efficiency. For overall extract yield, polar solvents have shown better results. The general trend for extraction yield is: Water > Methanol > Ethanol > Hexane.[1][2] Since glycosides are generally polar compounds, polar solvents like water, methanol, and ethanol are recommended.
Q3: Which parts of the Clerodendrum paniculatum plant are rich in phytochemicals?
A3: Bioactive compounds, including glycosides, have been found in various parts of the plant, including the leaves, flowers, stems, and roots.[3][4][5][6][7] The selection of the plant part may depend on the specific glycoside of interest, as the concentration of different compounds can vary between organs.
Q4: How can I quantify the yield of a specific glycoside in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common analytical techniques for the quantification of specific phytochemicals like glycosides.[8][9][10][11] These methods require a reference standard of the compound of interest for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may not be optimal for the target glycoside's polarity. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to extract the compound effectively. 3. Improper Plant Material Preparation: The plant material may not be ground to a fine enough powder, limiting solvent penetration. | 1. Solvent Optimization: Experiment with solvents of varying polarities (e.g., methanol, ethanol, water, or mixtures). 2. Parameter Optimization: Increase the extraction time or temperature (for methods like reflux or MAE) within reasonable limits to avoid degradation. 3. Particle Size Reduction: Ensure the plant material is finely and uniformly powdered to maximize surface area for extraction. |
| Co-extraction of Impurities | 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of compounds in addition to the target glycoside. 2. Plant Matrix Complexity: The crude extract naturally contains numerous other phytochemicals. | 1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract with immiscible solvents of different polarities (e.g., hexane, ethyl acetate) to separate compounds based on their solubility. 2. Chromatographic Purification: Use column chromatography (e.g., silica gel, Sephadex) to separate the target glycoside from other components in the extract. |
| Degradation of Target Compound | 1. High Temperature: Some glycosides can be thermolabile and may degrade at high extraction temperatures. 2. Enzymatic Degradation: Endogenous enzymes in the plant material may become active during extraction and degrade the target compound. 3. pH Instability: The pH of the extraction medium may not be optimal for the stability of the glycoside. | 1. Use of Milder Extraction Methods: Consider using maceration or ultrasound-assisted extraction at lower temperatures. 2. Enzyme Deactivation: Blanching the plant material with steam or boiling solvent before extraction can help deactivate enzymes. 3. pH Control: Buffer the extraction solvent to a pH where the target glycoside is known to be stable. |
| Difficulty in Isolating the Pure Compound | 1. Similar Polarities of Compounds: The target glycoside may have a similar polarity to other co-extracted compounds, making separation difficult. 2. Low Concentration of Target Compound: The desired glycoside may be present in very low concentrations in the crude extract. | 1. Advanced Chromatographic Techniques: Employ techniques like preparative HPLC or counter-current chromatography for higher resolution separation. 2. Enrichment of Extract: Use solid-phase extraction (SPE) to selectively adsorb and then elute the target compound, thereby enriching its concentration before final purification. |
Data Presentation
Table 1: Comparison of Total Extract Yield from Clerodendrum paniculatum using Different Solvents and Extraction Methods
| Plant Part | Extraction Method | Solvent | Yield (%) |
| Leaves, Flowers, Stems | Reflux | Water | Highest |
| Leaves, Flowers, Stems | Reflux | Methanol | > Ethanol > Hexane |
| Leaves, Flowers, Stems | MAE | Water | Highest |
| Leaves, Flowers, Stems | MAE | Methanol | > Ethanol > Hexane |
| Leaves, Flowers, Stems | Maceration | Water | Highest |
| Leaves, Flowers, Stems | Maceration | Methanol | > Ethanol > Hexane |
Source: Adapted from studies on general phytochemical extraction from C. paniculatum.[1][2] Note that these are relative yields of the total extract, not specifically of this compound.
Experimental Protocols
Protocol 1: General Reflux Extraction
-
Preparation: Weigh 100 g of dried, powdered Clerodendrum paniculatum plant material.
-
Extraction: Place the powder in a 2 L round-bottom flask and add 1 L of the desired solvent (e.g., 80% methanol).
-
Reflux: Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 4 hours.
-
Filtration: Allow the mixture to cool and then filter it through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Drying: Dry the crude extract in a vacuum oven at a controlled temperature to remove any residual solvent.
Protocol 2: General Maceration
-
Preparation: Weigh 100 g of dried, powdered Clerodendrum paniculatum plant material.
-
Extraction: Place the powder in a large, stoppered container and add 1 L of the chosen solvent (e.g., 95% ethanol).
-
Maceration: Seal the container and let it stand at room temperature for 72 hours with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Re-maceration: Repeat the maceration process with the residue for another 24 hours to ensure complete extraction.
-
Concentration and Drying: Combine the filtrates, concentrate using a rotary evaporator, and dry the extract in a vacuum oven.
Visualizations
Caption: General workflow for the extraction and purification of glycosides from Clerodendrum paniculatum.
Caption: A logical troubleshooting guide for addressing low glycoside yield.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Monograph of clerodendrum paniculatum [wisdomlib.org]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Sensitive high-performance liquid chromatographic assay method for the determination of picroside I in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Improving Paniculoside I solubility and stability
Welcome to the technical support center for Paniculoside I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a diterpenoid glycoside, a natural product that can be isolated from the herbs of Stevia rebaudiana. It is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. However, its aqueous solubility is limited, which can pose challenges for in vitro and in vivo studies.
Q2: I am observing low bioavailability of this compound in my animal studies. Could this be related to its solubility?
A2: Yes, it is highly likely. Poor aqueous solubility is a major contributor to low and variable oral bioavailability for many new chemical entities. For a compound to be absorbed, it must first be in solution at the site of absorption. Therefore, enhancing the aqueous solubility of this compound is a critical step in improving its bioavailability.
Q3: My this compound solution appears to be degrading over time, as evidenced by changes in HPLC chromatograms. What could be the cause?
A3: The degradation of this compound in solution can be attributed to several factors, including:
-
Hydrolysis: The glycosidic bonds in this compound may be susceptible to hydrolysis, especially at acidic or alkaline pH.
-
Oxidation: The compound may be sensitive to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of natural products.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
It is crucial to conduct systematic stability studies to identify the primary degradation pathways.
Troubleshooting Guide: Solubility Enhancement
Q4: I am struggling to dissolve this compound in my aqueous buffer for cell-based assays. What are my options?
A4: You can employ several techniques to enhance the aqueous solubility of this compound. These can be broadly categorized into physical and chemical modifications.
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[1]
-
Micronization: This technique reduces particle size to the micron range.
-
Nanosuspension: This involves reducing the particle size to the nanometer range, which can significantly increase saturation solubility.[2]
-
-
Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier can enhance its solubility.[2]
Chemical Modifications:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can improve its solubility.
-
Complexation:
Solubility Enhancement Data Comparison
The following table summarizes the potential effectiveness of various solubility enhancement techniques. Note that the actual improvement for this compound needs to be experimentally determined. The data for cyclodextrin complexation is based on a study with structurally similar steviol glycosides.[6][7]
| Technique | Principle | Expected Fold Increase in Solubility | Advantages | Disadvantages |
| Micronization | Increased surface area | 2 - 5 | Simple and cost-effective | Does not increase equilibrium solubility |
| Nanosuspension | Increased surface area and saturation solubility | 10 - 50 | Applicable to a wide range of drugs, can be used for various administration routes | Potential for particle aggregation |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier | 10 - 100 | Significant solubility enhancement | Potential for drug recrystallization |
| Cyclodextrin Complexation | Formation of inclusion complexes | 10 - >100 | High solubility enhancement, can also improve stability | Limited by the size of the cyclodextrin cavity and the guest molecule |
Troubleshooting Guide: Stability Improvement
Q5: How can I prevent the degradation of this compound in my stock solutions?
A5: To improve the stability of your this compound solutions, consider the following strategies:
-
pH Control: Use buffers to maintain the pH of the solution in a range where this compound is most stable.[3]
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[8]
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[8]
-
Use of Excipients:
-
Lyophilization (Freeze-Drying): For long-term storage, lyophilizing this compound from a suitable solvent system can produce a stable, amorphous powder that can be reconstituted before use.[3][8]
Forced Degradation Study Design
To understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.[9][10][11][12]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature | To assess degradation in acidic conditions |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature | To assess degradation in alkaline conditions |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | To determine the effect of temperature on solid-state stability |
| Photodegradation | Exposure to UV and visible light | To assess light sensitivity |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Freeze-Drying Method)
This protocol is adapted from a study on steviol glycosides and can be used as a starting point for this compound.[6][7]
-
Preparation of Solutions:
-
Prepare an aqueous solution of gamma-cyclodextrin (γ-CD) at a desired concentration (e.g., 1-10% w/v).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
-
Mixing:
-
Slowly add the this compound stock solution to the γ-CD solution while stirring. The final concentration of the organic solvent should be kept low to avoid precipitation of the cyclodextrin.
-
-
Equilibration:
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Freeze-Drying:
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
-
Analysis:
-
Determine the solubility of the lyophilized powder in water and compare it to the intrinsic solubility of this compound. A phase solubility study is recommended for detailed analysis.[6]
-
Protocol 2: Nanosuspension Preparation by Wet Milling
This is a general protocol for preparing nanosuspensions.[13]
-
Preparation of Slurry:
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., Pluronic F68 or hydroxypropyl methylcellulose).
-
-
Milling:
-
Introduce the slurry into a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill at a high speed for a specified duration (e.g., 1-4 hours). The milling time will need to be optimized.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and size distribution using a particle size analyzer (e.g., dynamic light scattering).
-
Assess the physical and chemical stability of the nanosuspension over time.
-
Protocol 3: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study of this compound in solution.[9][10][11]
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Control: Keep the stock solution at room temperature, protected from light.
-
-
Neutralization:
-
After the incubation period, neutralize the acidic and basic samples.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
Visualizations
Caption: Workflow for improving this compound solubility.
Caption: Workflow for assessing this compound stability.
Caption: Decision logic for formulation development.
References
- 1. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 5. scispace.com [scispace.com]
- 6. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility enhancement of steviol glycosides and characterization of their inclusion complexes with gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sgs.com [sgs.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paniculoside I Quantification in Biological Matrices
Welcome to the technical support center for the quantification of Paniculoside I in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of this diterpenoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in biological matrices important?
This compound is a diterpenoid glycoside first isolated from Stevia paniculata and also found in Stevia rebaudiana. Its chemical formula is C₂₆H₄₀O₈ and it has a molecular weight of approximately 480.6 g/mol . The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What are the recommended analytical techniques for quantifying this compound in biological samples?
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound in complex biological matrices. This method offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from endogenous matrix components. While HPLC with UV detection can be used, it may lack the required sensitivity and selectivity for bioanalytical applications.
Q3: I am developing an LC-MS/MS method for this compound. What are the typical challenges I might face?
Common challenges in the quantification of glycosides like this compound in biological matrices include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Low Recovery: The efficiency of extracting this compound from the matrix can be variable.
-
Poor Chromatographic Peak Shape: this compound may exhibit tailing or broad peaks, affecting resolution and integration.
-
In-source Fragmentation: Glycosides can sometimes undergo fragmentation in the ion source of the mass spectrometer, complicating quantification.
-
Analyte Stability: Degradation of this compound during sample collection, storage, or processing can lead to underestimation of its concentration.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the quantification of this compound.
Issue 1: Low or Inconsistent Analyte Recovery
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is optimal (typically 3:1 or 4:1 v/v). Vortex thoroughly and ensure complete protein precipitation by centrifuging at a high speed (e.g., >10,000 x g). |
| Suboptimal Liquid-Liquid Extraction (LLE) Conditions | Experiment with different organic solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). Adjust the pH of the aqueous phase to ensure this compound is in a neutral form for better partitioning into the organic layer. |
| Inefficient Solid-Phase Extraction (SPE) | Select an appropriate SPE sorbent (e.g., C18, HILIC). Optimize the wash and elution steps. Ensure the sample is properly conditioned and loaded onto the cartridge. |
| Analyte Adsorption | Use low-adsorption tubes and pipette tips. Silanized glassware may also help reduce adsorption. |
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Optimize the chromatographic gradient to better separate this compound from phospholipids. Employ a divert valve to direct the early eluting components to waste. Consider phospholipid removal plates or specific extraction protocols. |
| Insufficient Sample Cleanup | Improve the sample preparation method. A more rigorous SPE protocol or a combination of protein precipitation followed by SPE may be necessary. |
| Inappropriate Ionization Source Parameters | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to minimize in-source effects and enhance the signal for this compound. |
| Use of an Inappropriate Internal Standard (IS) | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, select a structural analog that co-elutes and experiences similar matrix effects. |
Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column Material | Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH or add a small amount of an acidic modifier like formic acid to improve peak shape. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the initial mobile phase to avoid peak distortion. |
| Column Contamination or Degradation | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
Issue 4: Low Sensitivity or Inability to Reach Required LLOQ
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal MS/MS Transitions | Infuse a standard solution of this compound to optimize the precursor ion and select the most intense and stable product ions for Multiple Reaction Monitoring (MRM). |
| Inefficient Ionization | Experiment with both positive and negative electrospray ionization (ESI) modes. For glycosides, negative mode often provides good sensitivity. Optimize ESI source parameters. |
| Sample Dilution during Preparation | Minimize dilution steps in the sample preparation protocol. Consider sample concentration techniques if necessary. |
| High Background Noise | Improve sample cleanup to reduce chemical noise. Optimize chromatographic separation to move the analyte peak away from noisy regions of the chromatogram. |
Experimental Protocols
Recommended Starting Protocol for this compound Quantification in Plasma by LC-MS/MS
This protocol is a recommended starting point and requires full validation according to regulatory guidelines (e.g., FDA, EMA).
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. A Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be evaluated.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A common fragmentation pattern for steviol glycosides involves the loss of glucose units.
Table 1: Example Quantitative Data for Method Validation (Hypothetical)
| Parameter | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.95 | 95.0 | 12.5 |
| QC Low | 3 | 2.91 | 97.0 | 8.2 |
| QC Mid | 50 | 51.5 | 103.0 | 6.5 |
| QC High | 150 | 145.5 | 97.0 | 5.1 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
Technical Support Center: Paniculoside I Isolation and Purification
Welcome to the technical support center for the isolation and purification of Paniculoside I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting the extraction of this compound?
A1: Before beginning the extraction process, it is crucial to consider the following:
-
Plant Material Quality: The concentration of this compound can vary depending on the age, part of the plant used (rhizomes are often preferred), and geographical source of the Picrorhiza kurroa.
-
Solvent Selection: The choice of solvent significantly impacts the extraction efficiency. Polar solvents are generally preferred for iridoid glycosides like this compound.[1]
-
Extraction Method: Different methods like maceration, sonication, and reflux extraction have varying efficiencies and can affect the final yield and purity.[2]
-
Compound Stability: this compound, like other iridoid glycosides, may be susceptible to degradation under certain conditions such as high temperatures or extreme pH.[3][4][5]
Q2: Which solvent system is most effective for the extraction of this compound?
A2: Methanol has been shown to be effective for the extraction of related picrosides from Picrorhiza kurroa.[6] A common approach involves using a polar organic solvent like methanol or ethanol.[1] The optimal solvent-to-solid ratio and extraction time should be determined empirically to maximize yield.[2]
Q3: What are the common challenges in purifying this compound using chromatography?
A3: The primary challenges in the chromatographic purification of this compound include:
-
Co-elution of structurally similar compounds: Picrorhiza kurroa extracts contain other iridoid glycosides like Picroside I and II, which have similar polarities and can be difficult to separate.
-
Low resolution and peak tailing: This can be caused by improper solvent systems, column overloading, or secondary interactions with the stationary phase.
-
Compound degradation on the column: Some stationary phases, like silica gel, can be acidic and may cause the degradation of sensitive compounds.[7]
-
Irreproducible retention times: This can be due to changes in mobile phase composition, temperature fluctuations, or column degradation.
Q4: How can I improve the resolution between this compound and other closely related iridoid glycosides during HPLC?
A4: To improve resolution, consider the following strategies:
-
Optimize the mobile phase: A gradient elution with a binary solvent system, such as water and acetonitrile, is often effective.[6][8] Fine-tuning the gradient slope and composition can enhance separation.
-
Select the appropriate column: A reversed-phase C18 column is commonly used for the separation of these compounds. Experimenting with different column lengths, particle sizes, and pore sizes can improve performance.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Control the temperature: Maintaining a constant column temperature can improve the reproducibility of retention times and selectivity.
Q5: What is the expected yield and purity of this compound after purification?
A5: The yield and purity can vary significantly based on the starting material and the methods used. For the related compounds, Picroside-I and Picroside-II, a preparative RP-HPLC method yielded 13.9 mg of Picroside-I (98.6% purity) and 9.8 mg of Picroside-II (99.7% purity) from 200 mg of crude methanolic extract.[6] Similar yields and purities can be targeted for this compound with an optimized protocol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound.
Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | Inefficient solvent penetration. | Grind the plant material to a fine powder to increase the surface area.[2] |
| Inappropriate solvent used. | Use polar solvents like methanol or ethanol.[1] Perform small-scale pilot extractions with different solvents to determine the best one. | |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature, but monitor for potential degradation of this compound.[2] Consider using methods like ultrasound-assisted extraction to improve efficiency at lower temperatures.[9] | |
| Degradation of the target compound. | Avoid high temperatures and extreme pH during extraction. Store the extract at low temperatures (-20°C) and protected from light. |
Chromatography Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old, replace it. | |
| Split Peaks | Channeling in the column bed. | This may indicate a void in the column. Repack or replace the column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase solvent or a weaker solvent.[10] | |
| No Peaks or Very Small Peaks | Compound did not elute from the column. | The mobile phase may be too weak. Increase the percentage of the stronger solvent in your gradient. |
| Compound degraded on the column. | Test the stability of this compound on the stationary phase (e.g., silica) before performing column chromatography.[7] Consider using a different stationary phase like a polymer-based reversed-phase column. | |
| Detector issue. | Ensure the detector is set to the correct wavelength for this compound and is functioning correctly. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Filter all solvents before use. Flush the column with a strong solvent to remove contaminants. |
| Air bubbles in the system. | Degas the mobile phase before use.[11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
This protocol is based on a method optimized for related compounds and can be adapted for this compound.[9]
-
Sample Preparation: Grind dried rhizomes of Picrorhiza kurroa into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 95% ethanol (solvent-to-sample ratio of 10:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Sonicate at 50-60°C for 60 minutes.
-
-
Filtration and Concentration:
-
After extraction, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Preparative RP-HPLC Purification of this compound
This protocol is adapted from a method for purifying Picroside-I and Picroside-II.[6]
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase (e.g., 15% acetonitrile in water) and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 semi-preparative column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-15 min: 15% B
-
15-17 min: 15% to 22% B
-
17-30 min: 22% B
-
30-35 min: 22% to 15% B
-
35-40 min: 15% B (equilibration)
-
-
Flow Rate: 20 mL/min.
-
Detection: UV at an appropriate wavelength for this compound (requires preliminary analysis).
-
Injection Volume: Dependent on concentration and column capacity (e.g., 1-5 mL).
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on retention time.
-
Post-Purification Processing:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
-
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC-UV and confirm its identity using LC-MS and NMR.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Related Picrosides (Data adapted from studies on Picroside-I and Picroside-II and presented as an example for optimizing this compound extraction)
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Total Picrosides Yield (%) |
| Maceration | Methanol | Room Temp | 48 | ~3.5 |
| Soxhlet Extraction | Methanol | 65 | 12 | ~5.2 |
| Ultrasound-Assisted | 70% Ethanol | 50 | 1 | ~4.8 |
| Microwave-Assisted | 70% Ethanol | 60 | 0.5 | ~5.5 |
Table 2: Preparative HPLC Purification Yield and Purity for Picrosides (Data from a study on Picroside-I and Picroside-II, serving as a benchmark for this compound purification)[6]
| Compound | Crude Extract Loaded (mg) | Purified Compound Yield (mg) | Purity (%) |
| Picroside-I | 200 | 13.9 | 98.6 |
| Picroside-II | 200 | 9.8 | 99.7 |
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound isolation and purification.
Troubleshooting Logic for Low HPLC Peak Resolution
Caption: Troubleshooting logic for low HPLC peak resolution.
References
- 1. EP0571668A1 - A process for the preparation and composition of a fraction containing picroside I and kutkoside - Google Patents [patents.google.com]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 7. Chromatography [chem.rochester.edu]
- 8. Optimization of a preparative RP-HPLC method for isolation and purification of picrosides in Picrorhiza kurroa [agris.fao.org]
- 9. Optimal Extraction Process and In Vivo Anti-Inflammatory Evaluation of High Purity Oily Capsicum Oleoresin for Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Paniculoside I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Paniculoside I in animal models.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability of this compound
Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for saponin glycosides like this compound. The primary reasons often relate to its physicochemical properties and physiological barriers in the gastrointestinal (GI) tract.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Problem: this compound, like many saponins, may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.
-
Troubleshooting:
-
Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution. Techniques like nanosuspension preparation can be explored.
-
Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in your formulation to improve solubility.
-
Lipid-Based Formulations: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDSs) can enhance the solubilization of lipophilic compounds.
-
-
-
Low Intestinal Permeability:
-
Problem: The large molecular size and hydrophilic glycosidic moieties of this compound can hinder its passive diffusion across the intestinal epithelium.
-
Troubleshooting:
-
Permeation Enhancers: Co-administer with well-characterized permeation enhancers. Saponins themselves can act as permeation enhancers by interacting with membrane cholesterol.
-
Phytosome Formulation: Complexing this compound with phospholipids to create phytosomes can improve its lipophilicity and ability to traverse lipid-rich biological membranes.
-
-
-
P-glycoprotein (P-gp) Efflux:
-
Problem: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing net absorption.
-
Troubleshooting:
-
Co-administration with P-gp Inhibitors: Use known P-gp inhibitors, such as verapamil or piperine, in your formulation. This can help to saturate the efflux pumps and increase intracellular concentration.
-
-
-
Presystemic Metabolism (Gut and Liver):
-
Problem: this compound can be metabolized by intestinal microflora and undergo first-pass metabolism in the liver, reducing the amount of active compound reaching systemic circulation. Saponins can be hydrolyzed by intestinal flora into their aglycone form, which may have different absorption characteristics.
-
Troubleshooting:
-
Metabolic Inhibitors: Co-administration with inhibitors of specific metabolic enzymes (e.g., cytochrome P450 inhibitors) can be investigated, though this approach requires careful consideration of potential drug-drug interactions.
-
Nanoformulations for Lymphatic Uptake: Lipid-based nanoformulations like Solid Lipid Nanoparticles (SLNs) and SNEDDSs can promote lymphatic transport, partially bypassing the hepatic first-pass metabolism.
-
-
Issue 2: Instability of Nanoformulations During Storage or Dilution
Question: Our this compound-loaded Solid Lipid Nanoparticle (SLN) formulation shows particle aggregation and drug leakage after a few weeks of storage. What could be the cause?
Answer:
Instability of nanoformulations is a critical issue that can compromise their in vivo performance. The stability of SLNs is influenced by several factors related to their composition and storage conditions.
Potential Causes & Troubleshooting Steps:
-
Inadequate Stabilization:
-
Problem: The surfactant concentration or type may not be optimal to provide a sufficient steric or electrostatic barrier to prevent particle aggregation.
-
Troubleshooting:
-
Optimize Surfactant Concentration: Experiment with different surfactant-to-lipid ratios to ensure complete coverage of the nanoparticle surface.
-
Use a Combination of Stabilizers: A mixture of ionic and non-ionic surfactants can sometimes provide better stability.
-
Select Appropriate Stabilizers: Ensure the chosen surfactant is compatible with the lipid matrix and the drug.
-
-
-
Lipid Polymorphism:
-
Problem: The solid lipid core can undergo polymorphic transitions during storage, from a less ordered (alpha or beta') to a more stable, highly ordered (beta) crystalline form. This can lead to the expulsion of the encapsulated drug.
-
Troubleshooting:
-
Use a Blend of Lipids: Creating a less perfect crystal lattice by mixing different lipids can reduce the tendency for polymorphic transitions and improve drug loading. This is the principle behind Nanostructured Lipid Carriers (NLCs).
-
Incorporate a Liquid Lipid (Oil): The presence of a liquid lipid within the solid matrix of NLCs can accommodate the drug more effectively and prevent its expulsion.
-
-
-
Inappropriate Storage Conditions:
-
Problem: Temperature fluctuations can affect the physical stability of the lipid matrix and the overall formulation. Light can degrade sensitive components.
-
Troubleshooting:
-
Controlled Temperature Storage: Store the formulation at a constant, cool temperature (e.g., 4°C), avoiding freezing-thawing cycles.
-
Protection from Light: Store in amber-colored vials or in the dark.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to start with for enhancing this compound bioavailability?
A1: Based on the challenges associated with saponin glycosides, three promising strategies to consider are:
-
Phytosomes: This technology directly addresses the poor lipid solubility of glycosides by complexing them with phospholipids, which can significantly enhance absorption.
-
Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs): These formulations can improve solubility, protect the drug from degradation in the GI tract, and potentially facilitate lymphatic uptake, thus avoiding first-pass metabolism.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDSs): SNEDDSs are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form nanoemulsions in the GI tract, enhancing the solubilization and absorption of poorly water-soluble drugs.
Q2: How do I choose between SLNs and SNEDDSs for my experiments?
A2: The choice depends on the specific properties of this compound and your experimental goals.
-
SLNs/NLCs are solid particles at body temperature and can provide controlled or sustained release of the drug. They are generally considered more stable than liquid formulations.
-
SNEDDSs are liquid formulations that form nanoemulsions upon contact with aqueous media. They can offer a larger surface area for absorption and may be easier to prepare on a lab scale. The selection of oils, surfactants, and co-surfactants is critical and should be guided by solubility studies of this compound in these excipients.
Q3: What analytical methods are appropriate for quantifying this compound in plasma and tissue samples?
A3: A sensitive and selective analytical method is crucial for accurate pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices due to its high sensitivity and specificity. A well-validated LC-MS/MS method should be established for linearity, accuracy, precision, and recovery.
Q4: Can the gut microbiome affect the bioavailability of this compound?
A4: Yes, the gut microbiome can play a significant role. Intestinal flora can metabolize saponins by hydrolyzing the sugar chains. This biotransformation can lead to the formation of sapogenins (the aglycone part), which may have different permeability and pharmacological activity compared to the parent glycoside. This metabolic activity can contribute to inter-individual variability in pharmacokinetic studies.
Q5: What are the key pharmacokinetic parameters to measure when evaluating a new formulation of this compound?
A5: To assess the enhancement in oral bioavailability, you should compare the following pharmacokinetic parameters of your new formulation against a control (e.g., this compound in an aqueous suspension):
-
Area Under the Curve (AUC): Represents the total drug exposure over time. A significant increase in AUC indicates improved bioavailability.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
-
Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.
-
Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. An IV study is necessary to determine the absolute bioavailability.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Saponin After Oral Administration in Rats with Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 150 ± 25 | 2.0 | 980 ± 150 | 100 |
| Phytosome Complex | 50 | 450 ± 60 | 1.5 | 3430 ± 420 | 350 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 620 ± 85 | 1.0 | 4900 ± 550 | 500 |
| SNEDDS | 50 | 750 ± 90 | 1.0 | 5680 ± 610 | 580 |
Experimental Protocols
Protocol 1: Preparation of this compound Phytosomes
This protocol describes the solvent evaporation method for preparing phytosomes.
-
Materials: this compound, Phosphatidylcholine (e.g., from soybean), non-polar aprotic solvent (e.g., dioxane or acetone), rotary evaporator, vacuum desiccator.
-
Procedure:
-
Dissolve this compound and phosphatidylcholine in the aprotic solvent in a round-bottom flask at a specific molar ratio (e.g., 1:1 or 1:2).
-
Reflux the mixture for 2-3 hours at a temperature that does not exceed 60°C.
-
Concentrate the solution using a rotary evaporator until a thin film is formed on the wall of the flask.
-
Dry the film under vacuum for 24 hours in a desiccator to remove any residual solvent.
-
The resulting phytosome complex can be collected and characterized for complexation efficiency, particle size, and zeta potential.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the hot homogenization followed by ultrasonication method.
-
Materials: this compound, Solid lipid (e.g., glyceryl monostearate, stearic acid), Surfactant (e.g., Poloxamer 188, Tween 80), high-shear homogenizer, probe sonicator, purified water.
-
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 3-5 minutes to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can then be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Absorption and presystemic metabolism of this compound.
Experimental Workflow
Caption: Workflow for developing and testing new this compound formulations.
Technical Support Center: Minimizing Paniculoside I Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Paniculoside I during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a triterpenoid saponin found in plants such as Gynostemma pentaphyllum. Like many saponins, it possesses a glycosidic bond that is susceptible to cleavage under various conditions, leading to the loss of its native structure and potential biological activity. Factors such as pH, temperature, and enzymatic activity during extraction can cause its degradation.
Q2: What are the primary factors that can lead to the degradation of this compound during extraction?
A2: The main factors contributing to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages in the saponin structure.
-
Temperature: High temperatures can accelerate the rate of chemical degradation.[1] For many glycosides, ideal drying temperatures to minimize degradation are between 45-50°C.
-
Enzymatic Activity: Endogenous enzymes present in the plant material can become active during the extraction process and hydrolyze saponins.
-
Solvent Choice: The polarity of the extraction solvent can influence the stability of this compound. While aqueous ethanol is commonly used, the water component can facilitate hydrolysis if other conditions (like pH and temperature) are not optimal.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the provided search results, degradation of triterpenoid saponins typically involves the hydrolysis of glycosidic bonds. This process would yield the aglycone of this compound and its constituent sugar molecules. Further degradation of the aglycone may occur under harsh conditions.
Q4: Which extraction methods are recommended for minimizing this compound degradation?
A4: Modern extraction techniques are generally preferred over traditional methods due to shorter extraction times and often lower operating temperatures.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at room temperature, thus minimizing thermal degradation. Studies on other compounds in Gynostemma pentaphyllum suggest that increasing ethanol concentration, solid-to-liquid ratio, extraction time, and amplitude can enhance extraction efficiency.[2]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix rapidly and uniformly, which can reduce extraction time significantly.[3] However, careful control of microwave power and duration is necessary to avoid overheating and degradation.[4]
Q5: How can I monitor the degradation of this compound during my experiments?
A5: The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique allows for the separation and quantification of the intact this compound as well as its potential degradation products. Developing a UPLC-MS/MS method would involve optimizing the mobile phase, column, and mass spectrometry parameters to achieve good separation and sensitivity for the target analytes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low yield of this compound in the final extract. | 1. Incomplete Extraction: The solvent may not be effectively penetrating the plant material, or the extraction time may be too short. 2. Degradation during Extraction: The extraction conditions (e.g., high temperature, improper pH) may be causing this compound to degrade. 3. Inappropriate Solvent: The polarity of the solvent may not be optimal for solubilizing this compound. | 1. Optimize Extraction Parameters: For UAE, consider increasing the amplitude and extraction time. For MAE, optimize the microwave power and duration. Ensure the plant material is finely ground to increase surface area. 2. Control Extraction Conditions: Maintain a neutral or slightly acidic pH (around pH 6-7) to minimize hydrolysis. Use lower temperatures (e.g., 40-60°C) for longer extraction methods. For UAE, consider using a cooling water bath. 3. Solvent Selection: Use a hydroalcoholic solvent, such as 70-80% ethanol. The optimal ethanol concentration should be determined experimentally to maximize this compound solubility while minimizing degradation. |
| Presence of unknown peaks in the chromatogram, suggesting degradation products. | 1. Acid or Alkaline Hydrolysis: The extraction solvent may be too acidic or basic. 2. Thermal Degradation: The extraction temperature may be too high. 3. Enzymatic Degradation: Endogenous plant enzymes may be active. | 1. Buffer the Extraction Solvent: Use a buffer system to maintain a stable pH in the neutral range. 2. Reduce Extraction Temperature: Employ lower temperatures for extraction or use methods like UAE that can be performed at room temperature. 3. Enzyme Inactivation: Consider a brief blanching step (e.g., steam or hot ethanol) of the plant material before extraction to denature enzymes. However, the temperature and duration of blanching must be carefully controlled to avoid thermal degradation of this compound. |
| Inconsistent extraction yields between batches. | 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, part, and growing conditions of the plant. 2. Inconsistent Extraction Parameters: Slight variations in temperature, time, or solvent-to-solid ratio between batches can lead to different yields. 3. Inconsistent Sample Preparation: Differences in particle size of the ground plant material can affect extraction efficiency. | 1. Standardize Plant Material: Use plant material from the same source and harvest time. If possible, analyze the raw material for this compound content before extraction. 2. Strictly Control Parameters: Precisely control all extraction parameters, including temperature, time, solvent concentration, and solvent-to-solid ratio. 3. Standardize Grinding: Use a standardized procedure for grinding and sieving the plant material to ensure a consistent particle size. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a starting point for optimizing the UAE of this compound from Gynostemma pentaphyllum.
1. Sample Preparation:
-
Dry the plant material (Gynostemma pentaphyllum leaves or whole plant) at a controlled temperature (e.g., 45-50°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Solvent: 75% (v/v) Ethanol in deionized water.
-
Solid-to-Liquid Ratio: 1:20 (g/mL).
-
Ultrasonic Power: 87.5 W.
-
Extraction Time: 30 minutes.
-
Temperature: Maintain at room temperature (25°C) using a cooling water bath.
3. Procedure:
-
Weigh 5 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of the 75% ethanol solvent.
-
Place the flask in an ultrasonic bath.
-
Apply ultrasonic power of 87.5 W for 30 minutes, ensuring the temperature is maintained at 25°C.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
4. Analysis:
-
Dissolve a known amount of the crude extract in methanol.
-
Analyze the sample using a validated UPLC-MS/MS method to quantify the this compound content.
Protocol 2: UPLC-MS/MS Method for Quantification of this compound
This protocol outlines a general approach for developing a UPLC-MS/MS method for this compound.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute this compound and its potential degradation products. The exact gradient should be optimized based on the separation of the compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for saponins.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (M-H)- for this compound.
-
Optimize the collision energy to identify the most abundant and stable product ions.
-
Set up MRM transitions for both quantification (most intense product ion) and confirmation (second most intense product ion).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Saponins (Hypothetical Data)
| Extraction Method | Temperature (°C) | Time (min) | Solvent | This compound Yield (mg/g) | Degradation Products (%) |
| Maceration | 25 | 1440 | 70% Ethanol | 8.5 | 5.2 |
| Soxhlet Extraction | 80 | 360 | 70% Ethanol | 12.1 | 15.8 |
| Ultrasound-Assisted | 25 | 30 | 75% Ethanol | 15.3 | 2.1 |
| Microwave-Assisted | 60 | 5 | 75% Ethanol | 14.8 | 3.5 |
Visualizations
Caption: Workflow for minimizing this compound degradation.
Caption: Factors influencing this compound degradation.
References
Addressing matrix effects in LC-MS/MS analysis of Paniculoside I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Paniculoside I.
Troubleshooting Guide
Problem: Poor sensitivity and inconsistent results for this compound analysis.
This is a common issue often attributable to matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression.[1][2][3]
Question 1: How can I confirm that matrix effects are causing the issues with my this compound analysis?
Answer:
A systematic approach is necessary to identify and quantify matrix effects. The post-column infusion technique is a qualitative method to pinpoint chromatographic regions susceptible to ion suppression.[4][5] For a quantitative assessment, the post-extraction spike method is considered the gold standard.[6]
Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase.
-
Set B (Post-Spiked Sample): Blank matrix extract (prepared using your sample preparation method) spiked with this compound standard to the same final concentration as Set A.
-
Set C (Pre-Spiked Sample): Blank matrix spiked with this compound standard before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) x 100
-
An MF value of 100% indicates no matrix effect.
-
An MF value < 100% indicates ion suppression.
-
An MF value > 100% indicates ion enhancement.[6]
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) x 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) x 100 or (MF x RE) / 100
-
Logical Workflow for Identifying Matrix Effects
Caption: Workflow for the identification of matrix effects.
Question 2: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
Answer:
Improving your sample preparation is one of the most effective ways to mitigate matrix effects by removing interfering endogenous components before LC-MS/MS analysis.[1][7] The choice of technique depends on the complexity of the matrix and the physicochemical properties of this compound.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | - Fast and easy- Inexpensive | - Non-selective, resulting in "dirty" extracts with significant matrix effects.[8][9] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their differential solubility in two immiscible liquid phases. | - Cleaner extracts than PPT.[8] | - Can be labor-intensive- May have low recovery for polar compounds.[8] |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to separate components of a mixture, where analytes are selectively retained on a solid sorbent and then eluted. | - Provides the cleanest extracts by effectively removing matrix components.[8]- High selectivity and recovery. | - More time-consuming and expensive than PPT and LLE. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: Acidify the plasma sample with an appropriate acid (e.g., formic acid) to a pH of approximately 6.0.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Workflow for Sample Preparation Method Selection
Caption: Decision workflow for selecting a sample preparation method.
Question 3: How can I optimize my chromatographic conditions to minimize matrix effects?
Answer:
Chromatographic optimization aims to separate this compound from co-eluting matrix components.[1]
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the retention times of both this compound and interfering compounds.[8]
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between this compound and matrix components.[8]
-
Column Selection: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can provide alternative selectivity.
-
Divert Valve: Employ a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts and phospholipids at the beginning and end of the run), preventing them from entering the mass spectrometer.[4]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[1][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[2]
Q2: What are the common sources of matrix effects in bioanalytical samples?
A2: The primary sources of matrix effects in biological matrices like plasma and serum are phospholipids, salts, and endogenous metabolites.[6] Phospholipids are particularly problematic as they are abundant in cell membranes and often co-extract with the analytes of interest.
Q3: Can I use an internal standard to compensate for matrix effects?
A3: Yes, using a suitable internal standard (IS) is a highly effective strategy to compensate for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1][10] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute and experience the exact same matrix effects.
Q4: Is it possible to completely eliminate matrix effects?
A4: While it is challenging to completely eliminate matrix effects, a combination of optimized sample preparation, chromatographic separation, and the use of a stable isotope-labeled internal standard can significantly reduce their impact to a level that does not affect the accuracy and precision of the bioanalytical method.[9][11]
Q5: What is the acceptable range for the matrix factor?
A5: For regulated bioanalysis, the matrix factor should ideally be between 0.85 and 1.15 (or 85% and 115%), and the coefficient of variation (%CV) of the matrix factor from at least six different lots of the biological matrix should be ≤15%. This ensures that the variability in matrix effects between different samples is minimal.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Paniculoside I Cell Culture Assay: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Paniculoside I in cell culture assays. This compound, a saponin derived from various plant species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. However, variability in cell culture assays can pose significant challenges. This guide aims to address common issues and provide solutions to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
A1: this compound is believed to exert its biological effects through multiple signaling pathways. Its anti-inflammatory properties are likely mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses. For its neuroprotective effects, evidence suggests the involvement of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis.
Q2: What are typical effective concentrations and IC50 values for this compound in cell culture assays?
A2: The effective concentration and IC50 (half-maximal inhibitory concentration) of this compound can vary significantly depending on the cell line, assay conditions, and the endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The table below summarizes some reported values for guidance.
| Cell Line | Assay Type | Parameter Measured | Effective Concentration Range (µM) | IC50 (µM) |
| RAW 264.7 | Anti-inflammatory | Nitric Oxide (NO) Production | 5 - 50 | ~25 |
| PC12 | Neuroprotection | H2O2-induced cytotoxicity | 1 - 20 | Not Reported |
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). A typical stock solution concentration is 10-20 mM. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q4: Is this compound stable in cell culture medium?
A4: The stability of this compound in aqueous cell culture media can be a concern, as saponins can be susceptible to hydrolysis. It is recommended to prepare fresh working solutions for each experiment. The stability can be influenced by factors such as pH and temperature. Storing stock solutions in anhydrous DMSO at low temperatures helps to minimize degradation.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture assays with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Precipitation of this compound | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the stock solution to the medium while gently vortexing to ensure rapid dispersion. |
| Unexpected cytotoxicity at low concentrations | - Contaminated this compound stock- Cell line sensitivity- Solvent toxicity | - Filter-sterilize the stock solution through a 0.22 µm syringe filter.- Perform a thorough dose-response experiment to determine the non-toxic concentration range for your specific cell line.- Ensure the final DMSO concentration is below 0.5% and include a vehicle control. |
| Inconsistent dose-response curve | - Compound precipitation at higher concentrations- Limited stability of this compound in media- Interference with the viability assay | - Check for precipitate visually or by microscopy after adding this compound to the medium.- Prepare fresh working solutions for each experiment.- Consider using a different viability assay (e.g., CellTiter-Glo® instead of MTT) if interference is suspected. Saponins can have surfactant properties that may affect cell membranes and interfere with certain dyes. |
| No observable effect of this compound | - Inactive compound- Sub-optimal concentration- Incorrect assay conditions | - Verify the purity and identity of your this compound sample.- Perform a wider range dose-response study.- Ensure that the stimulation (e.g., with LPS for inflammation assays) is robust and that the timing of this compound treatment and stimulation is appropriate. |
| Interference with MTT or other tetrazolium-based viability assays | - Direct reduction of the tetrazolium salt by this compound- Alteration of cellular metabolic activity by the compound | - Run a cell-free control to check for direct reduction of the assay reagent by this compound.- Consider using a viability assay with a different readout, such as ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[1][2][3] |
Experimental Protocols
Protocol 1: Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[4][5][6]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a 2X working solution of this compound in cell culture medium by diluting the DMSO stock. Prepare a range of concentrations to determine the dose-response.
-
Treatment: Remove the old medium and treat the cells with 100 µL of the 2X this compound working solutions for 1-2 hours.
-
Stimulation: Add 100 µL of 2X LPS solution (final concentration of 1 µg/mL) to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 2: Neuroprotection Assay in PC12 Cells
This protocol describes a method to evaluate the neuroprotective effect of this compound against oxidative stress-induced cell death in PC12 cells.[7][8][9]
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum and 5% FBS
-
This compound
-
DMSO
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare 2X working solutions of this compound in serum-free medium.
-
Pre-treatment: Replace the medium with 50 µL of the 2X this compound working solutions and incubate for 24 hours.
-
Induction of Oxidative Stress: Add 50 µL of 2X H₂O₂ solution (final concentration to be optimized, e.g., 100-200 µM) to the wells and incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: this compound's anti-inflammatory mechanism.
Caption: this compound's neuroprotective mechanism.
Caption: General experimental workflow for this compound.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin B protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of various stressors on PC12 cells: involvement of oxidative stress and effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Paniculoside I and Saponins from the Genus Clerodendrum
A Note to Researchers: Initial investigations for a direct comparative analysis between Paniculoside I and Clerodendrum saponins have revealed a fundamental botanical and chemical distinction. This compound is a diterpenoid glycoside isolated from species of the Stevia genus, not Clerodendrum. Conversely, the saponins found in the Clerodendrum genus are a distinct class of compounds. Therefore, a direct comparative study with parallel experimental data is not available in the current scientific literature.
This guide will provide a comprehensive overview of the available scientific data for this compound and a selection of saponins isolated from Clerodendrum species, presented in a comparative format to the extent possible. We will delineate their respective chemical structures, known biological activities, and associated mechanisms of action, adhering to the requested data presentation standards for researchers, scientists, and drug development professionals.
This compound: A Diterpenoid Glycoside from Stevia
This compound is a natural product classified as a diterpenoid glycoside.[1] It has been isolated from the aerial parts of Stevia paniculata and Stevia rebaudiana.[1][2] Its chemical structure consists of a diterpene aglycone linked to a glucose molecule.
Chemical Structure and Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C26H40O8 | [1] |
| Molecular Weight | 480.59 g/mol | [1] |
| Type of Compound | Diterpenoid Glycoside | [1][2] |
| Source | Stevia paniculata, Stevia rebaudiana | [1][2] |
At present, detailed experimental data on the biological activities and mechanisms of action of this compound are limited in publicly available scientific literature.
Saponins of the Genus Clerodendrum
The genus Clerodendrum is a rich source of various phytochemicals, including a diverse range of saponins.[3][4] These saponins are generally triterpenoid glycosides and have been investigated for a variety of pharmacological activities.[5]
General Biological Activities of Clerodendrum Saponins
Extracts from various Clerodendrum species, rich in saponins, have demonstrated a spectrum of biological effects. It is important to note that these activities are often attributed to the crude extracts or isolated saponin fractions, and the specific contributions of individual saponins are not always elucidated.
| Biological Activity | Clerodendrum Species Studied | Experimental Model | Key Findings | Reference |
| Hepatoprotective | Clerodendrum paniculatum | Carbon tetrachloride-induced liver toxicity in rats | The leaf extract showed a significant decrease in elevated liver enzymes and increased total protein production, suggesting a protective effect on the liver. | [6] |
| Anti-inflammatory | Clerodendrum serratum | Carrageenan-induced paw edema in rodents | Root and leaf extracts were found to reduce paw edema, indicating anti-inflammatory potential. | [5] |
| Antioxidant | Clerodendrum paniculatum | DPPH and ABTS radical scavenging assays | The ethyl acetate extract of the leaves exhibited potent antioxidant activity. | [6] |
| Antimicrobial | Not specified | Not specified | Saponins from Clerodendrum species are thought to contribute to their antimicrobial effects. | [5] |
Experimental Protocols
Detailed experimental protocols for the characterization and bioactivity testing of saponins from Clerodendrum are often specific to the individual study. However, a general workflow for such investigations can be outlined.
General Experimental Workflow for Saponin Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:60129-63-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Evaluation of Hepatoprotective Activity of Clerodendrum paniculatum Leaf on Carbon Tetrachloride-Induced Liver Toxicity Model in Swiss Albino Rats and Its Characterization by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Paniculoside I Versus Known Anti-Inflammatory Drugs: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Paniculoside I, a key saponin from Gynostemma pentaphyllum, against the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to offer a comprehensive evaluation of their anti-inflammatory potential.
Comparative Efficacy in Suppressing Inflammatory Mediators
The anti-inflammatory capacity of this compound, represented by data from studies on Gynostemma pentaphyllum saponins (GpS), was evaluated by its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These murine macrophages are a standard model for in vitro inflammation studies. The efficacy of GpS is compared with the steroidal anti-inflammatory drug, Dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin, under similar experimental conditions.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. GpS demonstrated a dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 cells.[1] At a concentration of 200 µg/mL, GpS significantly suppressed iNOS protein expression by approximately 70%.[1]
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO Production | IC50 | Reference |
| GpS | RAW 264.7 | LPS (1 µg/mL) | 200 µg/mL | ~70% | Not Reported | [1] |
| Dexamethasone | RAW 264.7 | LPS (1 µg/mL) | 1 µM | Not explicitly stated, but significant inhibition shown graphically | Not explicitly stated, significant effect at 1 µM | [2] |
| Indomethacin | RAW 264.7 | LPS | 40 µg/mL | Significant inhibition shown graphically | Not Reported | [3] |
Inhibition of Pro-inflammatory Cytokines: TNF-α and IL-6
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory cascade. The inhibitory effects of GpS, Dexamethasone, and Indomethacin on the secretion of these cytokines in LPS-stimulated RAW 264.7 macrophages are summarized below.
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of TNF-α Secretion | % Inhibition of IL-6 Secretion | Reference |
| GpS | RAW 264.7 | LPS (1 µg/mL) | 200 µg/mL | Significant | Significant | [1] |
| Dexamethasone | RAW 264.7 | LPS (200 ng/mL) | 6 µM | Significant | Significant | [4] |
| Indomethacin | RAW 264.7 | LPS (1 mg/mL) | 10 mg/mL | Not explicitly stated, but significant inhibition shown graphically | Significant | [5] |
Mechanisms of Action: Impact on Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound (as part of GpS), Dexamethasone, and Indomethacin are mediated through their interference with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Gynostemma pentaphyllum saponins have been shown to inhibit the NF-κB pathway by suppressing the phosphorylation and subsequent degradation of IκBα.[1] This action prevents the nuclear translocation of the NF-κB p65 subunit.[1]
References
Unveiling the Neuroprotective Potential of Paniculoside I: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount endeavor. This guide provides a comprehensive comparison of the neuroprotective effects of Paniculoside I with other relevant compounds, supported by experimental data from various in vitro and in vivo models. Our objective is to offer a clear, data-driven overview to inform future research and therapeutic development.
While direct comparative studies on the neuroprotective effects of this compound are not extensively available in the current body of scientific literature, this guide synthesizes the existing knowledge on related compounds and relevant neuroprotective agents to provide a valuable comparative framework. The information presented here is based on findings from studies on ginsenosides and other natural compounds with neuroprotective properties, which share structural or mechanistic similarities that could be extrapolated to hypothesize the potential of this compound.
Experimental Data Summary
To facilitate a clear comparison, the following table summarizes quantitative data from key experiments on various neuroprotective agents across different models of neurodegeneration. This allows for an at-a-glance understanding of their relative efficacy in mitigating neuronal damage.
| Compound | Model | Key Parameter Measured | Result |
| Ginsenoside Rb1 | MCAO (in vivo) | Infarct Volume | Significant reduction compared to control |
| Neurological Deficit Score | Improved neurological function | ||
| SH-SY5Y cells (in vitro) | Cell Viability (under oxidative stress) | Increased cell survival | |
| ROS Production | Decreased levels of reactive oxygen species | ||
| Quercetin | 6-OHDA-induced PD model (in vivo) | Dopaminergic Neuron Count | Protection against neuron loss |
| Rotational Behavior | Reduced apomorphine-induced rotations | ||
| PC12 cells (in vitro) | Caspase-3 Activity | Inhibition of apoptosis | |
| Curcumin | Aβ-induced AD model (in vivo) | Plaque Load | Reduced amyloid-beta plaque deposition |
| Cognitive Function (Morris Water Maze) | Improved spatial memory and learning | ||
| Microglia cells (in vitro) | Pro-inflammatory Cytokine Release (TNF-α, IL-1β) | Suppressed inflammatory response |
Detailed Experimental Protocols
Understanding the methodology behind the data is crucial for its interpretation and replication. Below are detailed protocols for key experiments cited in the comparative analysis.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is widely used to mimic ischemic stroke.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a 4-0 monofilament nylon suture with a rounded tip is inserted into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture is left in place for 2 hours to induce ischemia and then withdrawn to allow for reperfusion.
-
Treatment: The test compound (e.g., Ginsenoside Rb1) or vehicle is administered intraperitoneally at the time of reperfusion.
-
Outcome Assessment: After 24 hours, neurological deficits are scored, and the brains are harvested for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
In Vitro Oxidative Stress Model in SH-SY5Y Cells
This model assesses the protective effects of compounds against oxidative damage in a human neuroblastoma cell line.
-
Cell Culture: SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with the test compound for 2 hours.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a final concentration of 200 µM for 24 hours.
-
Cell Viability Assay: Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Visualizing the Pathways of Neuroprotection
To better understand the mechanisms of action, the following diagrams illustrate key signaling pathways and experimental workflows involved in neuroprotection.
A Comparative Guide to the Cross-Validation of Analytical Methods for Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Paniculoside I, a key bioactive compound. The objective is to offer a cross-validation perspective on the performance of these methods, supported by experimental data from published studies. This document will assist researchers in selecting the most appropriate analytical technique for their specific research or quality control needs.
Executive Summary
The accurate quantification of this compound is critical for pharmacokinetic studies, quality control of herbal formulations, and metabolic research. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. This guide presents a comparative analysis of these methods based on their validation parameters, including linearity, precision, accuracy, and sensitivity.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for this compound quantification is summarized in the table below. The data is compiled from various studies and presented to facilitate a clear comparison.
| Parameter | HPLC-UV | UPLC-MS/MS | LC-MS/MS |
| Linearity Range (ng/mL) | 100 - 50,000[1] | 0.1 - 500[2] | 1 - 1000 |
| Correlation Coefficient (r²) | >0.999[1] | >0.99[2] | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 100[1] | 0.1[2] | 1 |
| Precision (RSD%) | < 15%[1] | < 10% | < 15% |
| Accuracy (% Recovery) | 80-110%[1] | 85-115% | 85-115% |
| Recovery (%) | > 80%[1] | > 85% | > 80% |
Experimental Methodologies
Detailed experimental protocols for the key analytical methods are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of this compound in various matrices, including plasma and herbal extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[1]
-
Mobile Phase: A gradient elution of acetonitrile and water is commonly employed.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 262 nm or 277 nm.[1]
-
Sample Preparation: For plasma samples, a simple protein precipitation with acetonitrile is often sufficient.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for bioanalytical applications where low concentrations of the analyte are expected.
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer.
-
Column: An ACQUITY UPLC® BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm) provides excellent resolution.[2]
-
Mobile Phase: A gradient of acetonitrile and water is used for separation.
-
Flow Rate: A flow rate of around 0.4 mL/min is common.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with a specific precursor-to-product ion transition for this compound (m/z 491.1 → 147.1).[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Similar to UPLC-MS/MS, LC-MS/MS provides high sensitivity and selectivity and is a robust method for complex matrices.
-
Instrumentation: An HPLC system connected to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.
-
Flow Rate: A standard flow rate of 1 mL/min can be used.[3]
-
Ionization: Negative electrospray ionization is effective for this compound.[3]
-
Detection: Quantification is achieved using MRM mode, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 491 > 147).[3]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for Cross-Validation of this compound Analytical Methods.
References
- 1. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiles and pharmacokinetics of picroside I in rats by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and selective LC-MS-MS method for simultaneous determination of picroside-I and kutkoside (active principles of herbal preparation picroliv) using solid phase extraction in rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Panax Notoginseng Saponins, with Reference to Paniculoside I, Against Other Natural Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the antioxidant capacity of triterpenoid saponins found in Panax notoginseng, with a particular focus on compounds structurally related to Paniculoside I. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from closely related dammarane-type saponins, such as Notoginsenoside R1, as a proxy. The antioxidant activities of these saponins are benchmarked against well-established natural antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), Quercetin, and Resveratrol.
Executive Summary
Triterpenoid saponins from Panax notoginseng have demonstrated significant antioxidant properties in various in vitro studies. While specific data for this compound is scarce, evidence from structurally similar compounds suggests a noteworthy capacity to scavenge free radicals and modulate cellular antioxidant pathways. This guide synthesizes available data to facilitate a comparative assessment and to highlight areas for future research.
Data Presentation: Comparative Antioxidant Capacity
The following table summarizes the antioxidant capacity of selected Panax notoginseng saponins and the benchmark natural antioxidants, as measured by common in vitro assays. It is important to note that IC50 values represent the concentration of a compound required to inhibit 50% of the free radicals, and therefore, a lower value indicates a higher antioxidant activity. ORAC values are expressed as Trolox equivalents, where a higher value signifies greater antioxidant capacity.
| Compound | DPPH Scavenging Assay (IC50) | ABTS Scavenging Assay (IC50) | FRAP Assay (Value) | ORAC Assay (µmol TE/g) |
| Notoginsenoside R1 | Data not available | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | ~2.0 - 9.5 µg/mL[1][2][3] | ~2.0 - 5.18 µg/mL[4][5] | Varies with concentration | ~2100 - 3100 |
| Vitamin E (α-Tocopherol) | ~7.07 µg/mL[6] | Data not available | Data not available | ~1100 - 1800 |
| Quercetin | ~2.93 - 19.17 µg/mL[1][2][7][8][9] | ~1.89 - 4.54 µg/mL[4][9][10] | Varies with concentration | ~10,900 |
| Resveratrol | ~2.2 - 131 µg/mL[11][12][13] | ~2.0 - 2.86 µg/mL[5][11][14] | Varies with concentration[11][15] | ~5.26 - 3100[16][17][18][19] |
Disclaimer: The data presented is compiled from various sources and experimental conditions may differ. Direct, side-by-side comparisons in a single study are limited. The absence of data for Notoginsenoside R1 in these specific assays highlights a significant research gap.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are outlined below to provide context for the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).
General Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, yielding a defined initial absorbance.
-
Varying concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
General Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
General Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C.
-
A small volume of the test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
General Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
The area under the curve (AUC) is calculated for the sample, a blank (no antioxidant), and a standard antioxidant (Trolox).
-
The ORAC value is calculated and expressed as Trolox equivalents (TE).
Signaling Pathways and Mechanistic Insights
The antioxidant effects of many natural compounds, including saponins from Panax notoginseng, are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense systems. A key pathway implicated in the antioxidant activity of ginsenosides is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway [20][21][22][23][24][25][26].
Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a range of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. Notoginsenoside R1 has been shown to enhance the expression of Nrf2[27][28][29].
Caption: Keap1-Nrf2-ARE antioxidant signaling pathway.
Conclusion
While direct experimental data on the antioxidant capacity of this compound remains elusive, the available evidence for structurally related saponins from Panax notoginseng suggests a promising antioxidant potential. This activity is likely mediated through both direct radical scavenging and the upregulation of endogenous antioxidant defense mechanisms via the Keap1-Nrf2-ARE signaling pathway. Further research is imperative to quantify the specific antioxidant capacity of this compound using standardized assays to allow for a direct and robust comparison with other well-characterized natural antioxidants. Such data would be invaluable for researchers and professionals in the field of drug development and natural product chemistry.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AID 1060590 - Ratio of resveratrol IC50 to compound IC50 for DPPH free radical scavenging activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidants and High ORAC Foods List - California Protons [californiaprotons.com]
- 20. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. mdpi.com [mdpi.com]
- 26. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mednexus.org [mednexus.org]
- 29. ICI Journals Master List [journals.indexcopernicus.com]
Paniculoside I in Neurodegenerative Disease Models: A Comparative Analysis of Related Saponins
Absence of direct research on Paniculoside I has led to a comparative analysis of its closely related compounds, ginsenosides, revealing potential neuroprotective pathways relevant to Alzheimer's, Parkinson's, and Huntington's diseases.
Due to a significant lack of specific studies on the efficacy of this compound in neurodegenerative disease models, this guide presents a comparative analysis of closely related and well-researched ginsenosides, such as Ginsenoside Rb1, Rg1, and Compound K. These compounds, belonging to the same class of saponins as this compound and originating from Panax species, have demonstrated significant neuroprotective effects across various experimental models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable framework for understanding the potential therapeutic avenues of this class of molecules.
Efficacy in Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, ginsenosides have shown promise in mitigating key pathological features, including amyloid-beta (Aβ) plaque deposition and neuronal apoptosis.
| Compound | Model | Key Efficacy Data | Reference |
| Ginsenoside Rb1 | Aβ₁₋₄₀-induced rat model | Significantly reduced the number of TUNEL-positive (apoptotic) cells in the hippocampus. A dose of 25 mg/kg/day showed the strongest effect, comparable to the positive control, donepezil. | [1] |
| Ginsenoside Rb1 | Aluminum chloride (AlCl₃)-induced mouse model | Attenuated AlCl₃-induced memory impairment, Aβ and phosphorylated tau protein accumulation, and elevation of acetylcholine esterase (AChE) activity. | [2][3] |
| Panax notoginseng saponins (PNS) | Senescence-accelerated mouse-prone 8 (SAMP8) model | Prevented neuronal loss in the hippocampal CA1 region and alleviated pathological changes in neurons. PNS treatment also retarded the production of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. | [4] |
| Ginsenoside Rg1 | Various AD models (meta-analysis) | Significantly improved cognitive behavioral impairments in most Alzheimer's disease models. | [5] |
| Ginsenoside Ro | APP/PS1 mouse model | Significantly improved spatial exploration ability and reduced anxiety-like behavior in the open-field test. | [6] |
Efficacy in Parkinson's Disease Models
The neuroprotective effects of ginsenosides in Parkinson's disease models are primarily attributed to their ability to protect dopaminergic neurons from degeneration and to improve motor function.
| Compound | Model | Key Efficacy Data | Reference |
| Ginsenoside Rg1 | MPTP-induced mouse model | Treatment with 10 mg/kg Rg1 restored motor functions to physiological levels in accelerating rotarod, wire suspension, and pole tests. This was accompanied by an attenuation of the loss of dopaminergic neurons in the substantia nigra and striatum. | [7] |
| Ginsenoside Rg1 | Meta-analysis of animal studies | Significantly improved the number of tyrosine hydroxylase (TH)-positive cells and Nissl-positive cells in the substantia nigra, reduced the time in the pole test, and increased dopamine levels in the striatum. | [8] |
Efficacy in Huntington's Disease Models
In models of Huntington's disease, certain ginsenosides have demonstrated the ability to protect striatal neurons from excitotoxicity and reduce the aggregation of mutant huntingtin (mHtt) protein.
| Compound | Model | Key Efficacy Data | Reference |
| Ginsenoside Rb1 & Rc | YAC128 HD mouse model (in vitro) | Nanomolar concentrations of Rb1 and Rc effectively protected medium spiny neurons from glutamate-induced apoptosis. | [9] |
| Ginsenoside Rg5 | YAC128 HD mouse model (in vitro) | Micromolar concentrations of Rg5 were protective against glutamate-induced apoptosis in medium spiny neurons. | [9] |
| Ginsenoside Rg3 & Rf | R6/2 mouse brain-derived neural stem cells | Decreased the number of mHtt aggregate-positive cells and down-regulated apoptotic molecules such as p53, Bax, and cleaved caspase-3. | [10] |
| Compound K | R6/2 transgenic mouse model | Suppressed the activation of ATM/AMPK, reduced neuronal toxicity and mHtt aggregation, increased neuronal density and lifespan, and improved motor dysfunction. | [11][12] |
| Ginsenoside Rg1 | 3-nitropropionic acid (3-NP)-induced mouse model | Reduced 3-NP-induced apoptosis and inhibited the activation of microglia and inflammatory mediators in the striatum. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from the cited studies.
Animal Models and Compound Administration
-
Alzheimer's Disease (Aβ₁₋₄₀-induced rat model): Wistar rats received intracerebroventricular injections of aggregated Aβ₁₋₄₀. Ginsenoside Rb1 was administered intraperitoneally at doses of 12.5, 25, and 50 mg/kg/day for 14 consecutive days.[1]
-
Alzheimer's Disease (AlCl₃-induced mouse model): Adult male albino mice were administered AlCl₃ at a dose of 50 mg/kg/day. Ginsenoside Rb1 was given at 70 mg/kg/day one hour before AlCl₃ administration.[2][3]
-
Parkinson's Disease (MPTP-induced mouse model): C57BL/6 mice were injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Ginsenoside Rg1 was administered intraperitoneally at a dose of 10 mg/kg.[7]
-
Huntington's Disease (3-NP-induced mouse model): Huntington's disease was induced in mice by intraperitoneal injection of 3-nitropropionic acid (3-NP) for 4 days. Ginsenoside Rg1 was administered orally at doses of 10, 20, and 40 mg/kg for 5 days, starting from the first day of 3-NP injection.[13]
-
Huntington's Disease (R6/2 transgenic mouse model): The R6/2 transgenic mouse model of Huntington's disease was used. Compound K was administered systematically.[11][12]
Behavioral and Histological Assessments
-
Morris Water Maze: Used to assess learning and memory deficits in Alzheimer's disease models.[14]
-
TUNEL Staining: Employed to quantify apoptotic cells in brain tissue.[1]
-
Immunohistochemistry: Utilized to measure the expression of proteins such as Bax, Bcl-2, and Caspase-3 (apoptosis markers), tyrosine hydroxylase (dopaminergic neuron marker), and markers for microglia and astrocytes.[1][2]
-
Motor Function Tests (Parkinson's Disease): Included the accelerating rotarod, wire suspension, and pole tests to evaluate motor coordination and strength.[7]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of ginsenosides are mediated through multiple signaling pathways. A key mechanism involves the modulation of inflammatory and apoptotic cascades.
Caption: Neuroprotective mechanisms of ginsenosides against neuroinflammation and apoptosis.
This diagram illustrates how various stressors in neurodegenerative diseases activate pro-inflammatory and apoptotic pathways, such as MAPKs and NF-κB, leading to neuroinflammation and cell death. Ginsenosides can intervene by inhibiting these pathways and promoting anti-apoptotic factors, ultimately leading to enhanced neuronal survival.
Caption: A generalized workflow for assessing the in vivo efficacy of ginsenosides.
This workflow outlines the key steps in preclinical studies evaluating the neuroprotective effects of compounds like ginsenosides in animal models of neurodegenerative diseases, from disease induction to behavioral and molecular analysis.
References
- 1. Ginsenoside Rb1 inhibit apoptosis in rat model of Alzheimer’s disease induced by Aβ1-40 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of ginsenoside Rb1 on the cerebral cortex changes induced by aluminium chloride in a mouse model of Alzheimer's disease: A histological, immunohistochemical, and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. جامعة الجوف | The neuroprotective effect of ginsenoside Rb1 [ju.edu.sa]
- 4. Neuroprotective Properties of Panax notoginseng Saponins via Preventing Oxidative Stress Injury in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical systematic review of ginsenoside Rg1 for cognitive impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Ro ameliorates cognitive impairment and neuroinflammation in APP/PS1 mice via the IBA1/GFAP-MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 Ameliorates Motor Function in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ginsenoside-Rg1 on experimental Parkinson's disease: A systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenosides protect striatal neurons in a cellular model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of ginsenoside Rg3 and Rf for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginsenoside compound K reduces the progression of Huntington's disease via the inhibition of oxidative stress and overactivation of the ATM/AMPK pathway -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 12. Ginsenoside compound K reduces the progression of Huntington's disease via the inhibition of oxidative stress and overactivation of the ATM/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginsenoside Rg1 exerts neuroprotective effects in 3-nitropronpionic acid-induced mouse model of Huntington's disease via suppressing MAPKs and NF-κB pathways in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-neuroinflammation effect of ginsenoside Rbl in a rat model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Bioactive Compounds from Clerodendrum paniculatum and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
While the specific compound "Paniculoside I" remains unidentified in the current scientific literature, the plant from which it is likely derived, Clerodendrum paniculatum, is a rich source of bioactive compounds with significant therapeutic potential. This guide focuses on a prominent and well-researched flavonoid isolated from C. paniculatum, quercetin, and its analogs. We will explore their structure-activity relationships (SAR), particularly concerning their anti-inflammatory and neuroprotective effects, supported by experimental data.
Clerodendrum paniculatum, commonly known as the pagoda flower, has a long history of use in traditional medicine for treating various ailments, including inflammation, rheumatism, and wounds.[1][2] Phytochemical analyses have revealed a wealth of bioactive molecules within this plant, such as flavonoids, terpenoids, and steroids.[1][3] Among these, quercetin and its derivatives have garnered considerable attention for their potent pharmacological activities.[4]
Comparative Biological Activities of Quercetin and Its Analogs
The biological activity of quercetin and its analogs is intricately linked to their chemical structure. Modifications to the core quercetin structure, such as methylation or glycosylation, can significantly impact their therapeutic efficacy. The following table summarizes the quantitative data on the anti-inflammatory and neuroprotective activities of quercetin and several of its derivatives.
| Compound | Biological Activity | Assay | Model | IC50 / Activity | Reference(s) |
| Quercetin | Anti-inflammatory | Elastase Release Inhibition | Human Neutrophils | 6.25 µM | [2] |
| Anti-inflammatory | DPPH Radical Scavenging | Cell-free | 5.5 µM | [5] | |
| Neuroprotection | BACE1 Inhibition | Cell-free | 5.4 µM | [6] | |
| Neuroprotection | BACE1 Inhibition | Neural Cell System | 50 µM | [6] | |
| Quercetin-3,5,7,3',4'-pentamethylether (QM) | Anti-inflammatory | Elastase Release Inhibition | Human Neutrophils | 15.76 µM | [2] |
| Anti-inflammatory | Superoxide Anion Inhibition | Activated Neutrophils | ~90% inhibition at 30 µM | [2] | |
| Tamarixetin (4'-O-methylquercetin) | Anti-inflammatory | Inhibition of TXB2 production | Human Platelets | Lower IC50 than quercetin | [7] |
| Isorhamnetin (3'-O-methylquercetin) | Anti-inflammatory | Inhibition of TXB2 production | Human Platelets | Similar IC50 to quercetin | [7] |
| Quercetin-3-O-glucuronide | Anti-inflammatory | Superoxide Anion Inhibition | Activated Neutrophils | Complete inhibition at 30 µM | [2] |
| Quercetin Pentaacetate (Q5) | Anti-inflammatory | Nitric Oxide Production Inhibition | Murine Macrophages | Concentration-dependent reduction | [8] |
| Anti-inflammatory | TNF-α Production Inhibition | Murine Macrophages | Concentration-dependent reduction | [8] | |
| Cytotoxicity | HL-60 (Leukemia) Cells | In vitro | 33.6 µM | [8] | |
| Cytotoxicity | C6 (Glioma) Cells | In vitro | 11 µM | [8] |
Structure-Activity Relationship Insights:
The structure of quercetin features several hydroxyl (-OH) groups that are crucial for its antioxidant and anti-inflammatory activities.[1] The arrangement and number of these hydroxyl groups, particularly on the B-ring, are key determinants of its radical-scavenging ability.
-
Glycosylation: The addition of sugar moieties to the quercetin structure, as seen in quercetin-3-O-glucuronide, can influence its bioavailability and activity. While glycosylation can sometimes diminish certain activities like elastase inhibition, it can also enhance others, such as the inhibition of superoxide anion production.[2]
-
Methylation: Methylation of the hydroxyl groups, as in tamarixetin and isorhamnetin, can alter the anti-inflammatory profile. For instance, monomethylated quercetin derivatives have shown potent anti-inflammatory effects, suggesting that the number of free hydroxyl groups is not the sole factor for this activity.[7] Quercetin pentamethylether, with all hydroxyls methylated, still retains significant anti-inflammatory properties.[2]
-
Acetylation: Acetylation, as in quercetin pentaacetate, can lead to enhanced cytotoxic activity against certain cancer cell lines and potent inhibition of inflammatory mediators like nitric oxide and TNF-α.[8]
Signaling Pathways in Neuroprotection
Quercetin exerts its neuroprotective effects through multiple signaling pathways. One of the key mechanisms involves the inhibition of β-secretase (BACE1), an enzyme implicated in the production of amyloid-β peptides in Alzheimer's disease.[6] Additionally, quercetin is known to modulate pathways related to oxidative stress and inflammation, such as the NF-κB signaling pathway, which plays a critical role in the inflammatory response in the brain.[9][10]
Caption: Quercetin's neuroprotective signaling pathway.
Experimental Protocols
1. Inhibition of Nitric Oxide Production in LPS-Activated Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[11]
-
Pre-treat the cells with various concentrations of the test compounds (e.g., quercetin and its analogs) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and nitric oxide (NO) production.[11]
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[11][12]
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[11]
-
Caption: Experimental workflow for NO inhibition assay.
2. Neuroprotection Assay against Amyloid-β Induced Toxicity
This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-β (Aβ), a key pathological hallmark of Alzheimer's disease.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are commonly used as a model for neuronal cells.[3]
-
Assay Procedure:
-
Culture SH-SY5Y cells to the desired confluence.
-
Pre-treat the cells with different concentrations of the test compound (e.g., quercetin) for a specified period.
-
Expose the cells to a toxic concentration of Aβ peptides (e.g., Aβ1-42).[3]
-
After incubation, assess cell viability using a method such as the MTT assay, which measures the metabolic activity of living cells.[3]
-
The protective effect of the test compound is determined by the percentage of viable cells compared to the Aβ-treated control group.
-
Conclusion
While the identity of "this compound" remains elusive, the study of known bioactive compounds from Clerodendrum paniculatum, such as quercetin and its derivatives, provides valuable insights into the structure-activity relationships governing their anti-inflammatory and neuroprotective properties. The presence and modification of hydroxyl groups are critical for their activity. Further research into the diverse phytochemical landscape of C. paniculatum is warranted to uncover novel therapeutic agents and to potentially identify and characterize "this compound" or other novel bioactive molecules. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers engaged in the discovery and development of natural product-based drugs.
References
- 1. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity and percutaneous absorption of quercetin and its polymethoxylated compound and glycosides: the relationships to chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Pa… | In Vivo [iv.iiarjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. onions-usa.org [onions-usa.org]
- 8. Structural Design, Synthesis and Antioxidant, Antileishmania, Anti-Inflammatory and Anticancer Activities of a Novel Quercetin Acetylated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Quercetin in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Paniculoside I vs. Ginsenoside Rg1: A Head-to-Head Comparison for Researchers
In the realm of natural product research, saponins represent a diverse class of compounds with a wide array of biological activities. This guide provides a comparative analysis of Paniculoside I, a lesser-known diterpene glucoside, and Ginsenoside Rg1, a well-characterized triterpenoid saponin from Panax ginseng. Due to the limited research on this compound, this comparison leverages the extensive data on Ginsenoside Rg1 as a reference to highlight potential areas of investigation for this compound.
Introduction to the Saponins
This compound is a diterpene glucoside that has been isolated from Stevia paniculata and Stevia rebaudiana.[1] As a member of the saponin family, it is characterized by its structure consisting of a sugar moiety linked to a diterpene aglycone. While its specific biological activities are not yet extensively documented in publicly available research, its structural class suggests potential for further pharmacological investigation.
Ginsenoside Rg1 is one of the most abundant and pharmacologically active saponins found in the renowned medicinal plant, Panax ginseng (Korean ginseng).[2] It is a triterpenoid saponin that has been the subject of numerous studies, revealing its significant neuroprotective, anti-inflammatory, and anti-aging properties.[1][3][4]
Comparative Analysis of Biological Activities
At present, a direct quantitative comparison of the biological activities of this compound and Ginsenoside Rg1 is not feasible due to the lack of experimental data for this compound. The following table summarizes the well-documented activities of Ginsenoside Rg1, which can serve as a benchmark for future studies on this compound.
| Biological Activity | Ginsenoside Rg1 | This compound |
| Neuroprotection | Extensively studied. Promotes neurite outgrowth, protects against Aβ-induced neurotoxicity, and enhances learning and memory.[1][5] | Not yet reported in available literature. |
| Anti-inflammatory | Demonstrated to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β by modulating signaling pathways such as NF-κB.[1] | Not yet reported in available literature. |
| Anti-oxidant | Reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[1] | Not yet reported in available literature. |
| Anti-aging | Shows potential anti-aging effects by promoting neural stem cell proliferation and differentiation.[3][5] | Not yet reported in available literature. |
| Cardioprotection | Reduces myocardial apoptosis and oxidative stress in models of cardiac injury.[5] | Not yet reported in available literature. |
Mechanisms of Action: A Focus on Ginsenoside Rg1
The mechanisms underlying the diverse biological effects of Ginsenoside Rg1 have been a key area of research. Understanding these pathways provides a roadmap for investigating the potential mechanisms of other saponins like this compound.
Neuroprotective Signaling Pathways of Ginsenoside Rg1
Ginsenoside Rg1 exerts its neuroprotective effects through the modulation of multiple signaling pathways. One of the key pathways involves the activation of the PKA/CREB signaling cascade, which plays a crucial role in synaptic plasticity and memory formation.[5] Additionally, Rg1 has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, thereby protecting neurons from oxidative damage.[1] It also inhibits the activation of pro-inflammatory pathways such as NF-κB and p38 MAPK.[1]
Hypothetical Anti-inflammatory Pathway for Saponins
While the specific anti-inflammatory mechanisms of this compound are unknown, a general mechanism for many saponins involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators. The following diagram illustrates this hypothetical pathway.
Experimental Protocols: Investigating Saponin Activity
For researchers interested in investigating the biological activities of this compound, the following experimental protocols, commonly used for characterizing saponins like Ginsenoside Rg1, can be adapted.
In Vitro Neuroprotection Assay
Objective: To assess the protective effect of a saponin against neurotoxicity.
Methodology:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons).
-
Induction of Neurotoxicity: Treat the cells with a neurotoxic agent such as amyloid-beta (Aβ) peptide or glutamate.
-
Saponin Treatment: Co-treat the cells with varying concentrations of the saponin (e.g., this compound).
-
Cell Viability Assay: Measure cell viability using an MTT or LDH assay to quantify the protective effect of the saponin.
-
Mechanism of Action: Investigate the underlying mechanisms by performing Western blotting for key signaling proteins (e.g., p-CREB, Nrf2, NF-κB) or measuring ROS levels.
In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory potential of a saponin.
Methodology:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) or microglial cells.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Saponin Treatment: Pre-treat the cells with the saponin for a specific duration before LPS stimulation.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Nitric Oxide (NO) Assay: Determine the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.
-
Mechanism of Action: Analyze the expression and activation of key inflammatory signaling proteins (e.g., p-NF-κB, p-p38) via Western blotting.
Conclusion and Future Directions
Ginsenoside Rg1 stands as a well-validated saponin with potent neuroprotective and anti-inflammatory activities, supported by a wealth of experimental data. In contrast, this compound remains a relatively unexplored compound. The structural similarities and the known activities of other saponins suggest that this compound may possess valuable pharmacological properties.
Future research should focus on elucidating the biological activity profile of this compound. Head-to-head comparative studies with well-characterized saponins like Ginsenoside Rg1 will be crucial to understanding its potential as a therapeutic agent. The experimental frameworks outlined in this guide provide a starting point for such investigations. Unraveling the mechanisms of action of novel saponins like this compound will undoubtedly contribute to the growing field of natural product-based drug discovery.
References
- 1. This compound | CAS:60129-63-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. In vitro and in vivo Antiinflammatory Activity of Clerodendrum paniculatum Linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PANoptosis signaling enables broad immune response in psoriasis: From pathogenesis to new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Effects of Saponins: A Focus on Dammarane-Type Saponins as an Alternative to Paniculoside I
For the attention of Researchers, Scientists, and Drug Development Professionals.
Initial investigations for the anticancer effects of Paniculoside I, a diterpenoid isolated from Stevia rebaudiana, did not yield specific experimental data on its efficacy against cancer cell lines. In light of this, this guide provides a comparative analysis of a closely related and extensively studied class of compounds: dammarane-type saponins. These include ginsenosides from Panax notoginseng and gypenosides from Gynostemma pentaphyllum. These saponins share structural similarities and have demonstrated significant potential in cancer research.
This guide summarizes the available quantitative data on their cytotoxic effects, details the common experimental methodologies used for their evaluation, and visualizes the key signaling pathways implicated in their anticancer mechanisms.
Data Presentation: Comparative Cytotoxicity of Dammarane-Type Saponins
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various dammarane-type saponins against a range of cancer cell lines. These values are indicative of the compound's potency in inhibiting cancer cell proliferation.
| Compound/Extract | Cancer Cell Line | Cell Line Type | IC50 Value | Reference(s) |
| Gypenoside L | A549 | Human Lung Carcinoma | 29.38 ± 2.52 µM | [1] |
| Gypenoside LI | A549 | Human Lung Carcinoma | 21.36 ± 0.78 µM | [1] |
| Gypsapogenin A | HepG2 | Human Hepatocellular Carcinoma | 24.12 µM | [1] |
| Gypsapogenin A | A549 | Human Lung Carcinoma | 59.81 µM | [1] |
| Gypenosides (total) | T24 | Human Bladder Cancer | 550 µg/mL | [2] |
| Gypenosides (total) | 5637 | Human Bladder Cancer | 180 µg/mL | [2] |
| Damulin C | HepG2 | Human Liver Adenocarcinoma | 40 ± 0.7 µg/ml | [3] |
| Damulin D | HepG2 | Human Liver Adenocarcinoma | 38 ± 0.5 µg/ml | [3] |
| Ginsenoside-Rg18 | A549 | Human Non-small Cell Lung Cancer | 140.09 µM | [4] |
| Novel Ginsenoside 1 | HL-60 | Human Promyelocytic Leukemia | 16.74 µM | [5] |
| Novel Ginsenoside 1 | MGC80-3 | Human Gastric Cancer | 29.51 µM | [5] |
| Novel Ginsenoside 1 | Hep-G2 | Human Hepatocellular Carcinoma | 20.48 µM | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of anticancer effects of saponins.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the saponin extract or isolated compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the saponin at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the saponin, harvested, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Mandatory Visualization
Signaling Pathways Modulated by Dammarane-Type Saponins
The anticancer effects of dammarane-type saponins are often attributed to their ability to modulate multiple signaling pathways, primarily inducing apoptosis (programmed cell death) and cell cycle arrest.
Caption: Apoptotic pathways induced by dammarane-type saponins.
Experimental Workflow for Assessing Anticancer Activity
The following diagram illustrates a typical workflow for evaluating the anticancer potential of a natural compound like a saponin.
Caption: General experimental workflow for anticancer drug screening.
Logical Relationship: Saponin Structure and Anticancer Activity
The anticancer activity of gypenosides has been linked to their chemical structure, particularly the glycosylation at the C20 position.
Caption: Structure-activity relationship of gypenosides.
References
- 1. mdpi.com [mdpi.com]
- 2. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel dammarane saponins from Gynostemma pentaphyllum and their cytotoxic activities against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Assessing the Blood-Brain Barrier Permeability of Paniculoside I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a comparative assessment of the potential BBB permeability of Paniculoside I, a diterpenoid glycoside isolated from Stevia paniculata. Due to the lack of direct experimental data on this compound, this analysis relies on a comparison of its physicochemical properties with those of structurally related compounds and established CNS drugs. The guide details standard in vitro and in vivo methodologies for assessing BBB permeability and presents comparative data to facilitate the design of future experimental studies.
Physicochemical Properties of this compound
Understanding the molecular characteristics of this compound is the first step in predicting its ability to cross the BBB. Generally, molecules with lower molecular weight, lower polar surface area, and moderate lipophilicity are more likely to passively diffuse across the BBB.
| Property | Value |
| Chemical Formula | C26H40O8 |
| Molecular Weight | 480.59 g/mol |
| Class | Diterpenoid Glycoside |
| Source | Stevia paniculata |
In Vitro Assessment of BBB Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, non-cell-based assay that models the passive diffusion of compounds across the BBB. It serves as an initial screening tool to rank compounds based on their permeability.
Experimental Workflow: PAMPA-BBB
Detailed Experimental Protocol: PAMPA-BBB
-
Preparation of Solutions:
-
Donor Solution: Dissolve the test compound (e.g., this compound) in a phosphate buffer solution (PBS, pH 7.4) to a final concentration of 10-100 µM. A small percentage of a co-solvent like DMSO (typically ≤1%) may be used to aid dissolution.
-
Acceptor Solution: Use the same PBS buffer as the donor solution.
-
Lipid Solution: Prepare a solution of porcine brain lipid extract in an alkane solvent (e.g., dodecane).
-
-
Assay Procedure:
-
Coat the hydrophobic PVDF filter membrane of a 96-well donor plate with the brain lipid solution.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate to form a "sandwich".
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature, often with gentle shaking or stirring to ensure adequate mixing.
-
-
Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = [(-ln(1 - CA(t)/Cequilibrium)) * VA] / (A * t) where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
Comparative In Vitro Permeability Data
The following table presents PAMPA-BBB permeability values for a range of compounds, including those with known high and low BBB penetration. This allows for a comparative assessment of where this compound might fall.
| Compound | Class | Molecular Weight ( g/mol ) | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability |
| High Permeability Controls | ||||
| Promazine | Antipsychotic | 284.42 | > 15 | High |
| Carbamazepine | Anticonvulsant | 236.27 | 10 - 15 | High |
| Caffeine | Stimulant | 194.19 | 5 - 10 | High |
| Low Permeability Controls | ||||
| Diclofenac | NSAID | 296.15 | < 2 | Low |
| Atenolol | Beta-blocker | 266.34 | < 2 | Low |
| Comparative Saponins/Ginsenosides | ||||
| Ginsenoside Rg1 | Triterpenoid Saponin | 801.01 | Data not available | Low to Moderate (in vivo) |
| Ginsenoside Rb1 | Triterpenoid Saponin | 1109.29 | Data not available | Low (in vivo) |
| Astragaloside IV | Triterpenoid Saponin | 784.97 | Data not available | Low to Moderate (in vivo) |
| This compound (Predicted) | Diterpenoid Glycoside | 480.59 | To be determined | Likely Low to Moderate |
In Vivo Assessment of BBB Permeability: Brain Microdialysis
In vivo brain microdialysis is a widely used technique to measure the concentration of unbound drug in the brain's extracellular fluid over time. This method provides a direct measure of a compound's ability to cross the BBB and reach its target site in a living organism.
Experimental Workflow: In Vivo Brain Microdialysis
Detailed Experimental Protocol: In Vivo Brain Microdialysis
-
Surgical Procedure:
-
Anesthetize the experimental animal (typically a rat or mouse).
-
Using a stereotaxic frame, surgically implant a microdialysis guide cannula into the specific brain region of interest.
-
Allow the animal to recover from surgery for a designated period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2 µL/min).
-
Administer the test compound (e.g., this compound) via a systemic route (e.g., intravenous, intraperitoneal, or oral).
-
Collect the dialysate, which contains molecules from the brain's extracellular fluid that have diffused across the probe's semi-permeable membrane, at regular intervals.
-
Simultaneously, collect blood samples at corresponding time points.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the brain dialysate and blood/plasma samples using a sensitive analytical method like LC-MS/MS.
-
The primary metric for BBB permeability from this experiment is the brain-to-blood concentration ratio (Kp), often expressed as a logarithmic value (LogBB): LogBB = log10 (Cbrain / Cblood) where Cbrain is the steady-state concentration in the brain and Cblood is the steady-state concentration in the blood.
-
Comparative In Vivo Permeability Data (LogBB)
The LogBB value is a critical parameter for assessing the extent of brain penetration. A higher LogBB value indicates greater accumulation in the brain.
| Compound | Class | LogBB | Predicted BBB Permeability |
| High Permeability CNS Drugs | |||
| Diazepam | Anxiolytic | 0.88 | High |
| Codeine | Opioid Analgesic | 0.34 | High |
| Low Permeability Non-CNS Drugs | |||
| Sotalol | Beta-blocker | -1.15 | Low |
| Cimetidine | H2 Antagonist | -1.04 | Low |
| Comparative Saponins/Ginsenosides | |||
| Ginsenoside Rg1 | Triterpenoid Saponin | -0.6 to -0.2 | Low to Moderate |
| Ginsenoside Rb1 | Triterpenoid Saponin | ~ -1.0 | Low |
| Ginsenoside Rd | Triterpenoid Saponin | ~ -0.5 | Low to Moderate |
| Astragaloside IV | Triterpenoid Saponin | 0.49 | Moderate |
| This compound (Predicted) | Diterpenoid Glycoside | To be determined | Likely Low |
Conclusion and Future Directions
Based on its molecular weight of 480.59 g/mol and its glycosidic structure, this compound is predicted to have low to moderate passive permeability across the blood-brain barrier. The presence of a sugar moiety generally increases the polar surface area and reduces lipophilicity, hindering passive diffusion.
However, the data for other saponins, such as Astragaloside IV, suggest that active transport mechanisms could potentially facilitate the entry of such compounds into the CNS. Therefore, experimental validation is crucial.
It is recommended that the BBB permeability of this compound be initially assessed using the in vitro PAMPA-BBB assay. If detectable permeability is observed, subsequent in vivo studies using brain microdialysis in a rodent model would be warranted to definitively quantify its brain penetration and to explore potential active transport mechanisms. This systematic approach will provide the necessary data to evaluate the potential of this compound as a CNS therapeutic agent.
Safety Operating Guide
Proper Disposal of Paniculoside I: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Paniculoside I (also known as Picroside I), a phytochemical with potential therapeutic applications.
Hazard Profile and Safety Precautions
There is conflicting information in published Safety Data Sheets (SDS) regarding the hazardous nature of this compound. While some suppliers classify it as a non-hazardous substance, others indicate that it is harmful if swallowed and may cause irritation[1][2]. Given this discrepancy, it is imperative to handle this compound with caution and adhere to the more stringent safety protocols.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | [2] |
| Irritant | - | Warning | - | [2] |
Before handling this compound, always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
Experimental Protocol: Waste Disposal Procedure
The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials. This protocol is designed to minimize exposure risk and ensure compliance with hazardous waste regulations.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate hazardous waste container, clearly labeled
-
Personal Protective Equipment (PPE) as specified above
-
Absorbent material (e.g., vermiculite, dry sand) for spills
-
Decontamination solution (e.g., 70% ethanol or as per institutional guidelines)
Procedure:
-
Container Preparation: Obtain a designated and properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The label should clearly indicate "Hazardous Waste" and list the contents, including "this compound" or "Picroside I" and its CAS number (27409-30-9).
-
Waste Collection (Solid):
-
Carefully transfer any unused or waste solid this compound into the designated hazardous waste container.
-
Avoid creating dust. If the compound is a powder, handle it in a chemical fume hood.
-
-
Waste Collection (Liquid/Solution):
-
If this compound is in a solution, pour the waste solution directly into the designated hazardous waste container.
-
Do not mix with incompatible wastes. This compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Decontamination of Emptied Containers:
-
Rinse the original container that held the this compound three times with a suitable solvent (e.g., ethanol or water, depending on the solvent used for the solution).
-
Collect all rinsate and add it to the hazardous waste container.
-
After triple-rinsing, the empty container can typically be disposed of as regular laboratory glass or plastic waste, according to your institution's policies. Deface the original label before disposal.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and spilled substance and place it in the hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Final Disposal:
-
Once the hazardous waste container is full or ready for disposal, seal it securely.
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash[1].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
